Piracetam-d8
Description
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Properties
CAS No. |
1329799-64-5 |
|---|---|
Molecular Formula |
C6H10N2O2 |
Molecular Weight |
150.207 |
IUPAC Name |
2,2-dideuterio-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C6H10N2O2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2,(H2,7,9)/i1D2,2D2,3D2,4D2 |
InChI Key |
GMZVRMREEHBGGF-SVYQBANQSA-N |
SMILES |
C1CC(=O)N(C1)CC(=O)N |
Synonyms |
2-Oxo-1-pyrrolidineacetamide-d8; (2-Oxopyrrolidino)acetamide-d8; 2-(2-Oxopyrrolidin-1-yl)acetamide-d8; Avigilen-d8; Axonyl-d8; Cerebroforte-d8; Piramem-d8; Pyracetam-d8; UCB 6215-d8; |
Origin of Product |
United States |
Foundational & Exploratory
What is Piracetam-d8 and its chemical structure?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Piracetam-d8, the deuterated analog of the nootropic agent Piracetam. This document details its chemical structure, physicochemical properties, and relevant analytical methodologies, making it an essential resource for professionals in pharmaceutical research and development.
Introduction to this compound
This compound is the deuterium-labeled version of Piracetam, a cyclic derivative of the neurotransmitter gamma-aminobutyric acid (GABA)[1]. While Piracetam itself is known for its cognitive-enhancing effects, this compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Piracetam. The substitution of hydrogen with deuterium atoms provides a distinct mass signature for mass spectrometry-based detection, allowing for precise quantification of the non-deuterated drug in biological matrices.
Chemical Structure and Properties
The chemical structure of this compound is identical to that of Piracetam, with the exception of eight hydrogen atoms being replaced by deuterium.
IUPAC Name: 2,2-dideuterio-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)acetamide[2][3]
The deuterium atoms are located on the pyrrolidone ring and the adjacent acetamide side chain, as depicted in the diagram below.
References
Piracetam-d8 In Vitro Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piracetam, a positive allosteric modulator of the AMPA receptor, has been a subject of scientific inquiry for decades, particularly concerning its nootropic effects. Its deuterated analog, Piracetam-d8, is utilized in pharmacokinetic and metabolic studies as an internal standard. The in vitro mechanism of action of this compound is considered identical to that of Piracetam. This technical guide provides an in-depth exploration of the core in vitro mechanisms of Piracetam, focusing on its influence on mitochondrial function, cell membrane fluidity, and neurotransmitter systems. Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways are presented to facilitate a comprehensive understanding for research and drug development applications.
Core In Vitro Mechanisms of Action
Piracetam's in vitro effects are multifaceted, primarily revolving around the potentiation of cellular function under conditions of stress. The core mechanisms can be categorized as follows:
-
Mitochondrial Enhancement: Piracetam has been shown to improve mitochondrial function, particularly under conditions of oxidative stress. This includes the enhancement of mitochondrial membrane potential and ATP production.[1][2][3]
-
Membrane Fluidity Modulation: A key aspect of Piracetam's action is its ability to restore and improve the fluidity of cell membranes.[3][4][5] This effect is particularly pronounced in aged or damaged cells and is thought to underlie many of its downstream effects.
-
Neurotransmitter System Modulation: Piracetam influences several neurotransmitter systems, most notably the cholinergic and glutamatergic systems, by increasing the density and sensitivity of their receptors.[5][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on Piracetam.
Table 1: Effects of Piracetam on Mitochondrial Function in PC12 Cells
| Parameter | Piracetam Concentration | Condition | Result | Reference |
| Mitochondrial Membrane Potential | 100 - 1000 µM | Oxidative Stress (SNP and serum deprivation) | Improved mitochondrial membrane potential. | [1][2] |
| ATP Production | 100 - 1000 µM | Oxidative Stress (SNP and serum deprivation) | Improved ATP production. | [1][2] |
| Mitochondrial Membrane Potential | 500 µM | Mild Serum Deprivation | Nearly complete recovery of mitochondrial membrane potential. | [2][3] |
| ATP Levels | 500 µM | Mild Serum Deprivation | Nearly complete recovery of ATP levels. | [2] |
| Caspase 9 Activity | 100 - 1000 µM | SNP Treatment | Reduced caspase 9 activity. | [1] |
Table 2: Effects of Piracetam on Neurotransmitter Receptor Density
| Receptor | Model System | Piracetam Treatment | Result | Reference |
| NMDA Receptors | Forebrain of aging mice | 14 days of treatment | ~20% increase in receptor density. | [5] |
| Acetylcholine Receptors | Neuronal membranes | Not specified | Increased density of acetylcholine receptors. | [6] |
Signaling Pathways and Experimental Workflows
Piracetam's Influence on Mitochondrial Function Under Oxidative Stress
Piracetam's protective effects on mitochondria are particularly evident under cellular stress. The proposed mechanism involves the stabilization of the mitochondrial membrane, leading to improved function and reduced apoptotic signaling.
Caption: Piracetam's protective effect on mitochondrial function under oxidative stress.
Piracetam's Modulation of Cell Membrane Fluidity and Neurotransmission
Piracetam is hypothesized to interact with the polar heads of phospholipids in the cell membrane, thereby restoring its fluidity. This restoration enhances the function of membrane-bound proteins, including neurotransmitter receptors.
Caption: Piracetam's effect on membrane fluidity and subsequent neurotransmission.
Detailed Experimental Protocols
The following are representative methodologies for key in vitro experiments cited in the literature.
Assessment of Mitochondrial Membrane Potential in PC12 Cells
-
Cell Culture: Pheochromocytoma (PC12) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and horse serum, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Induction of Oxidative Stress: To mimic conditions of cellular stress, oxidative stress is induced by treating the cells with sodium nitroprusside (SNP) or through serum deprivation for a specified period.
-
Piracetam Treatment: Cells are pre-treated with varying concentrations of Piracetam (e.g., 100 µM, 500 µM, 1000 µM) for a set duration before and during the induction of oxidative stress.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm): The fluorescent dye Rhodamine 123 is added to the cell cultures. This lipophilic cation accumulates in the mitochondria in a potential-dependent manner. The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Data Analysis: The fluorescence intensity of Piracetam-treated cells is compared to that of untreated control cells and cells subjected to oxidative stress alone.
Measurement of ATP Production
-
Cell Culture and Treatment: PC12 cells are cultured and treated with Piracetam and oxidative stressors as described above.
-
ATP Assay: Intracellular ATP levels are quantified using a luciferin/luciferase-based ATP assay kit. Cell lysates are prepared, and the luminescence generated by the reaction of ATP with the provided reagent is measured using a luminometer.
-
Data Analysis: The luminescence signal, which is directly proportional to the ATP concentration, is normalized to the total protein content of the cell lysate. The ATP levels in Piracetam-treated groups are compared to control groups.
Western Blot Analysis for Neurotransmitter Receptor Density
-
Tissue/Cell Preparation: Brain tissue (e.g., forebrain from mice) or cultured neuronal cells are homogenized in a lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the neurotransmitter receptor of interest (e.g., anti-NMDA receptor subunit antibody). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative receptor protein levels.
Conclusion
The in vitro mechanism of action of this compound, mirroring that of Piracetam, is characterized by a multi-pronged approach to cellular enhancement and protection. Its ability to improve mitochondrial function under stress, restore cell membrane fluidity, and positively modulate key neurotransmitter systems provides a strong foundation for its observed nootropic effects. The experimental protocols and quantitative data presented in this guide offer a framework for further research and development in the field of cognitive enhancers and neuroprotective agents. The provided visualizations of the signaling pathways serve to elucidate the complex interplay of these mechanisms at the cellular level.
References
- 1. Piracetam improves mitochondrial dysfunction following oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piracetam improves mitochondrial dysfunction following oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Improved mitochondrial function in brain aging and Alzheimer disease - the new mechanism of action of the old metabolic enhancer piracetam [frontiersin.org]
- 4. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 7. cereflexlabs.com [cereflexlabs.com]
In-Depth Technical Guide: Synthesis and Purification of Piracetam-d8 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Piracetam-d8, a deuterated analog of the nootropic agent Piracetam. The incorporation of deuterium into the Piracetam molecule offers a valuable tool for various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. This document outlines a feasible synthetic route, detailed purification protocols, and the expected analytical data for the final product.
Introduction
Piracetam (2-oxo-1-pyrrolidine acetamide) is a well-known nootropic drug investigated for its potential cognitive-enhancing effects. The synthesis of its deuterated analog, this compound, in which all eight non-exchangeable hydrogen atoms are replaced with deuterium, provides a stable, isotopically labeled version of the parent compound. The increased mass of this compound allows for its clear differentiation from the non-deuterated form in mass spectrometric analyses, making it an ideal internal standard for quantitative studies of Piracetam in biological matrices. The IUPAC name for this compound is 2,2-dideuterio-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)acetamide[1].
Synthesis of this compound
The synthesis of this compound can be achieved by adapting established methods for the synthesis of Piracetam, utilizing deuterated starting materials. The most common and efficient synthetic pathway involves a two-step process: the N-alkylation of 2-pyrrolidone with a haloacetate, followed by amidation. To produce the fully deuterated this compound, this process requires the use of deuterated 2-pyrrolidone and a deuterated acetylating agent.
Proposed Synthetic Scheme:
A plausible synthetic route for this compound is outlined below. This method is an adaptation of the well-documented synthesis of Piracetam.
Experimental Protocol for Synthesis
This protocol is a proposed method based on analogous syntheses of Piracetam. Researchers should conduct appropriate safety assessments and small-scale trials before proceeding.
Materials:
-
2,2,3,3,4,4-Hexadeuterio-2-pyrrolidone
-
2,2-Dideuterio-2-chloroacetamide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous toluene
-
Anhydrous isopropanol
-
Activated carbon
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet is charged with anhydrous toluene.
-
Deprotonation: 2,2,3,3,4,4-Hexadeuterio-2-pyrrolidone (1.0 eq) is added to the toluene. Sodium hydride (1.1 eq) is added portion-wise under a nitrogen atmosphere. The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of deuterated 2-pyrrolidone.
-
N-Alkylation: 2,2-Dideuterio-2-chloroacetamide (1.0 eq) dissolved in a minimal amount of anhydrous toluene is added dropwise to the reaction mixture.
-
Reaction: The reaction mixture is heated to reflux (approximately 110 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess sodium hydride is quenched by the slow addition of isopropanol. The resulting mixture is then filtered to remove sodium chloride and other insoluble by-products.
-
Isolation of Crude Product: The filtrate is concentrated under reduced pressure to yield the crude this compound as a solid or viscous oil.
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials, by-products, and residual solvents. A combination of recrystallization and chromatographic techniques is recommended to achieve high purity.
Recrystallization
Recrystallization is an effective method for purifying the final product.
Experimental Protocol for Recrystallization:
-
Solvent Selection: Isopropanol is a suitable solvent for the recrystallization of Piracetam. Other potential solvents include methanol and ethanol.
-
Dissolution: The crude this compound is dissolved in a minimal amount of hot isopropanol.
-
Decolorization: A small amount of activated carbon is added to the hot solution to remove colored impurities. The solution is then hot-filtered to remove the activated carbon.
-
Crystallization: The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation and Drying: The resulting white crystals of this compound are collected by vacuum filtration, washed with a small amount of cold isopropanol, and dried under vacuum.
High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, especially for use as an analytical standard, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Illustrative HPLC Purification Workflow:
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of Piracetam and this compound
| Property | Piracetam | This compound |
| Molecular Formula | C₆H₁₀N₂O₂ | C₆H₂D₈N₂O₂[2][3] |
| Molecular Weight | 142.16 g/mol | 150.21 g/mol [3][4] |
| Monoisotopic Mass | 142.0742 g/mol | 150.1244 g/mol [1] |
| Appearance | White crystalline powder | White crystalline powder |
Table 2: Analytical Data for this compound (Expected)
| Analytical Technique | Expected Results |
| ¹H-NMR | Absence of signals corresponding to the 8 non-exchangeable protons. A broad singlet for the -NH₂ protons may be observed, which will exchange with D₂O. |
| ¹³C-NMR | Signals corresponding to the carbon skeleton, potentially showing splitting due to deuterium coupling. |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ at m/z 151.13. |
| Purity (by HPLC) | >98% |
Table 3: Illustrative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 15:85 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Conclusion
The synthesis and purification of this compound are achievable through adaptations of established chemical procedures. The use of deuterated starting materials is critical for the successful synthesis of the fully deuterated analog. Rigorous purification, employing techniques such as recrystallization and HPLC, is necessary to obtain a high-purity product suitable for demanding research applications. The analytical data, particularly from NMR and mass spectrometry, are essential for confirming the identity, isotopic enrichment, and purity of the final compound. This guide provides a solid foundation for researchers embarking on the preparation of this compound for their scientific investigations.
References
An In-depth Technical Guide to the Stability and Storage of Piracetam-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Piracetam-d8. The information presented is compiled from available scientific literature and technical data sheets, focusing on the chemical stability of the molecule under various stress conditions. This guide is intended to assist researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their studies.
Overview of this compound Stability
This compound, the deuterated analog of Piracetam, is expected to exhibit a similar stability profile to its non-deuterated counterpart. The primary degradation pathway for Piracetam is through the hydrolysis of its amide bond, a reaction that is significantly influenced by pH. Forced degradation studies on Piracetam have shown that the molecule is susceptible to degradation under alkaline conditions, while it remains stable under acidic, neutral, oxidative, thermal, and photolytic stress.
The deuterium atoms in this compound are not directly involved in the hydrolytic degradation mechanism. However, their presence can influence the rate of reaction due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reactions that involve the cleavage of this bond. In the case of amide hydrolysis, while the deuterium atoms are not at the primary reaction site, secondary KIEs could potentially lead to a slightly slower degradation rate for this compound compared to Piracetam under identical conditions. However, without specific experimental data for this compound, this remains a theoretical consideration.
Recommended Storage Conditions
Based on information from various suppliers, the following storage conditions are recommended to ensure the long-term stability of this compound:
| Parameter | Recommended Condition |
| Temperature | 2-8°C for long-term storage. Room temperature is acceptable for short-term storage and shipping. |
| Light | Store protected from light. |
| Moisture | Store in a dry place. Keep container tightly sealed. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage of the solid compound. |
Quantitative Stability Data
| Stress Condition | Reagent/Parameters | Duration | Observed Degradation of Piracetam | Reference |
| Acidic Hydrolysis | 5 M HCl | 24 hours at 80°C | No degradation observed | [1] |
| Neutral Hydrolysis | Water | 2 days at 80°C | No degradation observed | [1] |
| Alkaline Hydrolysis | 0.5 M NaOH | 10 hours at 80°C | ~25% degradation | [1] |
| Oxidative Stress | 30% H₂O₂ | 5 days at room temperature | No degradation observed | [1] |
| Thermal Stress | Solid state | 60 days at 50°C | No significant degradation | [1] |
| Photolytic Stress | Sunlight (60,000–70,000 lux) | 2 days (in solution and as solid) | No degradation observed | [1] |
Degradation Pathway
The primary degradation of Piracetam, and presumably this compound, occurs under alkaline conditions through the hydrolysis of the amide bond. This reaction results in the opening of the 2-pyrrolidinone ring and the formation of the corresponding carboxylate salt of (2-amino-4-oxobutanamido)acetic acid in the presence of a base.
Caption: Alkaline degradation pathway of this compound.
Experimental Protocols for Stability Testing
The following experimental protocols are based on validated stability-indicating methods developed for Piracetam and are suitable for assessing the stability of this compound.
Forced Degradation Study Protocol
A forced degradation study can be performed to determine the intrinsic stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 5 M HCl and heat at 80°C.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.5 M NaOH and heat at 80°C.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of water and heat at 80°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the solid this compound to a temperature of 50°C.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be kept under the same conditions.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC or UPLC method.
Stability-Indicating UPLC Method
This method is suitable for the quantification of this compound and its degradation products.[1]
-
Chromatographic System:
-
Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 150 mm)
-
Mobile Phase: Acetonitrile:Water (25:75 v/v), isocratic
-
Flow Rate: 0.15 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 2 µL
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Caption: Experimental workflow for stability testing of this compound.
Conclusion
This compound is a stable molecule under most standard laboratory conditions. The primary degradation pathway is through alkaline hydrolysis of the amide bond. For optimal stability, this compound should be stored at 2-8°C, protected from light and moisture. The provided experimental protocols can be used to perform comprehensive stability studies to ensure the quality and integrity of this compound for research and development purposes. While direct quantitative stability data for this compound is limited, the extensive data available for Piracetam serves as a reliable indicator of its stability profile. Future studies should focus on quantifying the degradation kinetics of this compound to precisely determine the influence of deuterium substitution on its stability.
References
In-Depth Technical Guide: Safety and Mechanistic Data for Piracetam-d8
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety data sheet (SDS) information for Piracetam-d8. It includes a compilation of its physical and chemical properties, toxicological data, and handling and storage guidelines. Furthermore, this guide delves into the mechanistic aspects of Piracetam, offering insights into its signaling pathways, which are relevant for understanding its biological effects and potential toxicities.
Chemical and Physical Properties
Quantitative data for this compound is primarily based on computational models, with experimental data for the unlabeled parent compound, Piracetam, provided for reference.
| Property | This compound | Piracetam (unlabeled) | Reference |
| Molecular Formula | C₆H₂D₈N₂O₂ | C₆H₁₀N₂O₂ | [1] |
| Molecular Weight | 150.2 g/mol | 142.16 g/mol | [2] |
| CAS Number | 1329799-64-5 | 7491-74-9 | [1] |
| Melting Point | Not available | 152 °C | |
| Boiling Point | Not available | Decomposes | |
| Solubility | Not available | Very soluble in water. | |
| LogP | -1.3 (Computed) | -1.54 | |
| Appearance | Solid (form not specified) | Crystalline solid |
Toxicological Information
Toxicological data for this compound is limited. The information provided is primarily for the parent compound, Piracetam.
| Test | Species | Route | Result | Reference |
| Acute Oral Toxicity (LD50) | Mouse | Oral | 2,000 mg/kg | [1] |
Potential Health Effects: [1]
-
Eyes: May cause eye irritation.
-
Skin: May be harmful if absorbed through the skin and may cause skin irritation.
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.
Carcinogenicity:
-
IARC: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[1]
Handling, Storage, and First Aid
Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Provide appropriate exhaust ventilation.[1]
-
Wear suitable protective clothing, gloves, and eye/face protection.
Storage:
-
Store at room temperature in a well-ventilated place.[1]
-
Keep containers tightly closed and protected from moisture.[1]
First Aid Measures: [1]
-
Eye Contact: Flush eyes with water as a precaution.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Experimental Protocols
Detailed experimental protocols for the toxicological studies cited in the SDS for this compound are not publicly available. However, based on the provided LD50 value for Piracetam, the acute oral toxicity study would have likely followed a protocol similar to the OECD Guideline for the Testing of Chemicals, Section 4, No. 420: Acute Oral Toxicity - Fixed Dose Procedure. This would involve the administration of a single dose of the substance to a group of mice, followed by observation for a set period (typically 14 days) to assess mortality and other signs of toxicity.
Signaling Pathways and Mechanisms of Action
Piracetam's mechanism of action is believed to be multifactorial, with a significant impact on mitochondrial function. The following diagram illustrates the proposed signaling pathway through which Piracetam may exert its neuroprotective and cognitive-enhancing effects by improving mitochondrial health.
Caption: Piracetam's effect on mitochondrial function under cellular stress.
The following workflow illustrates the general steps involved in assessing the safety and handling of a chemical compound like this compound in a research setting.
Caption: Workflow for implementing SDS information in a laboratory setting.
References
In-Depth Technical Guide to the Isotopic Purity of Commercially Available Piracetam-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of commercially available deuterated Piracetam (Piracetam-d8). While specific certificates of analysis for this compound are not publicly available, this document synthesizes established analytical methodologies and typical purity profiles for deuterated small molecules to offer a robust framework for its assessment. The focus is on the key analytical techniques of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing detailed experimental protocols and data interpretation strategies.
Understanding Isotopic Purity in Deuterated Compounds
The concept of purity for a deuterated compound like this compound extends beyond chemical contaminants to include isotopic purity. It is practically impossible to synthesize a compound with 100% isotopic enrichment at all designated positions. Consequently, a sample of this compound will contain a distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition (e.g., containing seven, six, or fewer deuterium atoms). Therefore, assessing isotopic purity involves characterizing this distribution.
Two key terms are crucial to understanding the isotopic composition of a deuterated compound:
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule.
-
Species Abundance: This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are fully deuterated with eight deuterium atoms).
Synthesis of this compound and Potential Isotopic Impurities
A plausible synthetic route for this compound would involve using deuterated starting materials in a standard synthesis of Piracetam. A common method for synthesizing Piracetam involves the reaction of 2-pyrrolidone with ethyl chloroacetate followed by amidation. To produce this compound, a deuterated version of 2-pyrrolidone would be the logical starting material.
During the synthesis, there are several potential sources of isotopic impurities:
-
Incomplete Deuteration of Starting Materials: The deuterated 2-pyrrolidone may not have 100% isotopic enrichment, leading to a distribution of deuterated species from the outset.
-
Hydrogen-Deuterium (H/D) Exchange: Under certain reaction conditions, deuterium atoms can exchange with hydrogen atoms from solvents or reagents, reducing the overall isotopic enrichment.
-
Kinetic Isotope Effects: The rates of reaction for deuterated and non-deuterated isotopologues can differ, potentially leading to a final product with a different isotopic distribution than the starting materials.
A representative synthetic workflow for this compound is illustrated below.
Quantitative Data on Isotopic Purity
While specific data for this compound is not available, the following table summarizes typical isotopic purity and isotopologue distributions for commercially available deuterated small molecules, which can be considered representative. The data is presented as species abundance, which is the percentage of each isotopologue in the sample.
| Compound (Number of Deuterium Atoms) | Isotopic Purity (%) | d(n) Abundance (%) | d(n-1) Abundance (%) | d(n-2) Abundance (%) | Other Isotopologues (%) |
| Tamsulosin-d4 | 99.5 | 98.0 | 1.9 | <0.1 | <0.1 |
| Oxybutynin-d5 | 98.8 | 94.2 | 5.5 | 0.3 | <0.1 |
| Propafenone-d7 | 96.5 | 80.5 | 16.5 | 2.5 | 0.5 |
| Eplerenone-d3 | 99.9 | 99.7 | 0.3 | <0.01 | <0.01 |
| Benzofuranone derivative-d2 | 94.7 | 89.7 | 9.8 | 0.5 | <0.1 |
Data is illustrative and based on published analyses of various commercially available deuterated compounds.
Experimental Protocols
The determination of isotopic purity and the distribution of isotopologues are primarily achieved through a combination of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HR-MS) for Isotopologue Distribution
HR-MS is a powerful technique for determining the relative abundance of different isotopologues in a sample. The high resolving power allows for the separation of peaks corresponding to molecules with different numbers of deuterium atoms.
Methodology
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample (typically 1 mg).
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration suitable for the mass spectrometer (e.g., 1-10 µg/mL).
-
-
Liquid Chromatography (LC) Conditions (Optional but Recommended):
-
LC can be used to separate the analyte of interest from any chemical impurities.
-
Column: A standard C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for Piracetam.
-
Mass Analyzer: A high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF) is required.
-
Scan Mode: Full scan mode is used to acquire the entire mass spectrum.
-
Mass Range: A scan range that includes the expected m/z of the protonated this compound and its isotopologues (e.g., m/z 100-200).
-
Resolution: A high resolution setting (e.g., >60,000) is crucial to resolve the isotopic peaks.
-
Data Acquisition: Acquire data for a sufficient duration to obtain a good quality spectrum.
-
-
Data Analysis:
-
Extract the mass spectrum for the this compound peak.
-
Identify the peaks corresponding to the different isotopologues (d8, d7, d6, etc.).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas.
-
The following diagram illustrates the experimental workflow for HR-MS analysis.
Piracetam-d8 vs. Piracetam: A Technical Guide for Researchers
An In-depth Analysis of a Deuterated Nootropic Standard and its Progenitor
This technical guide provides a comprehensive comparison of Piracetam-d8 and its non-deuterated counterpart, Piracetam, for researchers, scientists, and drug development professionals. This document outlines the key chemical, physical, and pharmacokinetic differences—and similarities—between these two compounds, supported by experimental protocols and data visualizations.
Introduction: The Role of Deuteration in Pharmacology
Deuterium (²H or D), a stable isotope of hydrogen, possesses an additional neutron, nearly doubling the mass of the atom. The substitution of hydrogen with deuterium in a drug molecule, a process known as deuteration, can significantly alter its metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. Consequently, deuterated drugs may exhibit a longer half-life, increased systemic exposure, and a modified metabolite profile compared to their non-deuterated analogues.
Piracetam, a well-known nootropic agent, is a cyclic derivative of the neurotransmitter GABA. It is prescribed in many countries for conditions such as myoclonus, and is used off-label to enhance cognitive function. This compound is a deuterated version of Piracetam where eight hydrogen atoms have been replaced by deuterium. While theoretically, this substitution could alter its pharmacokinetic profile, the actual impact is contingent on Piracetam's metabolic pathway.
Chemical and Physical Properties
From a structural and physicochemical standpoint, this compound and Piracetam are nearly identical. The primary difference lies in their molecular weight due to the presence of eight deuterium atoms in this compound.
| Property | Piracetam | This compound |
| Molecular Formula | C₆H₁₀N₂O₂ | C₆H₂D₈N₂O₂ |
| Molecular Weight | 142.16 g/mol | 150.21 g/mol |
| CAS Number | 7491-74-9 | 1329799-64-5 |
| Appearance | White crystalline powder | White crystalline powder |
| Solubility | Soluble in water | Soluble in water |
Pharmacokinetics: A Tale of Negligible Metabolism
The key to understanding the comparative pharmacokinetics of Piracetam and this compound lies in the metabolism of the parent compound. Extensive research has shown that Piracetam undergoes minimal to no metabolism in the human body. It is primarily excreted unchanged in the urine, with approximately 80-100% of the administered dose recovered in this form.
This lack of significant metabolism has a profound implication for its deuterated analogue: the kinetic isotope effect is largely irrelevant. As there are no major metabolic pathways involving C-H bond cleavage to be slowed down by deuterium substitution, the pharmacokinetic profiles of Piracetam and this compound are expected to be virtually identical. This compound is, therefore, primarily utilized as a stable isotope-labeled internal standard for the accurate quantification of Piracetam in biological samples using mass spectrometry.
The following table summarizes the typical pharmacokinetic parameters for Piracetam, which can be considered representative for this compound as well.
| Parameter | Value |
| Bioavailability | Nearly 100% |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour |
| Peak Plasma Concentration (Cmax) (after 3.2g oral dose) | 84 µg/mL |
| Plasma Half-life (t½) | ~5 hours |
| Volume of Distribution (Vd) | ~0.6 L/kg |
| Protein Binding | Negligible |
| Elimination | Primarily renal excretion of the unchanged drug |
Mechanism of Action: A Shared Pathway
The mechanism of action of Piracetam is not fully elucidated but is believed to involve multiple pathways that enhance cognitive function without acting as a sedative or stimulant. Since this compound is structurally and chemically almost identical to Piracetam and is not expected to have a different concentration at the site of action due to similar pharmacokinetics, its mechanism of action is considered to be the same.
Known and Proposed Mechanisms of Action for Piracetam:
-
Modulation of Neurotransmitter Systems: Piracetam is thought to enhance the function of various neurotransmitter systems, including the cholinergic and glutamatergic systems, which are crucial for learning and memory.
-
Enhancement of Membrane Fluidity: Piracetam has been shown to increase the fluidity of cell membranes, which may improve the function of membrane-bound proteins such as receptors and ion channels.
-
Increased Cerebral Blood Flow and Oxygen Utilization: Some studies suggest that Piracetam can improve microcirculation and increase oxygen consumption in the brain.
-
Neuroprotection: Piracetam may have neuroprotective effects by protecting neurons from various types of injury.
Caption: Proposed mechanisms of action for Piracetam and this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Piracetam and this compound.
In Vivo Pharmacokinetic Study
Objective: To determine and compare the pharmacokinetic profiles of Piracetam and this compound in a rodent model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Drug Administration: A cohort of rats is administered Piracetam (e.g., 100 mg/kg) via oral gavage. Another cohort receives an equimolar dose of this compound. A third group receives the vehicle (e.g., sterile water) as a control.
-
Blood Sampling: Blood samples (~0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of Piracetam and this compound are determined using a validated LC-MS/MS method (see Protocol 5.2).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.
The Next Generation of Nootropics: A Technical Guide to the Research Potential of Deuterated Piracetam
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the promising, yet largely untapped, research applications of deuterated Piracetam. By strategically replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, it is hypothesized that the pharmacokinetic and pharmacodynamic profile of Piracetam can be significantly enhanced. This modification could lead to a more potent and longer-lasting nootropic agent with a potentially improved safety profile. This document outlines the theoretical basis for these improvements, proposes potential research applications, details hypothetical experimental protocols to investigate these claims, and provides a framework for future drug development efforts.
Introduction: The Rationale for Deuterating Piracetam
Piracetam, a cyclic derivative of the neurotransmitter GABA, is a well-known nootropic agent used to enhance cognitive function, memory, and learning.[1][2][3] Its mechanism of action is thought to involve the restoration of cell membrane fluidity, modulation of neurotransmitter systems such as the cholinergic and glutamatergic systems, and neuroprotective effects.[1][4] However, its relatively short plasma half-life of approximately 5 hours necessitates frequent dosing to maintain therapeutic concentrations.[1]
Deuteration, the process of replacing hydrogen with its heavier, stable isotope deuterium, has emerged as a valuable strategy in drug development to improve the metabolic profile of compounds.[5][6][7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[8][9] This phenomenon, known as the kinetic isotope effect (KIE), can slow down the rate of drug metabolism, particularly by cytochrome P450 (CYP) enzymes, leading to a longer half-life, increased systemic exposure, and potentially a more favorable side-effect profile.[10][11][12] The U.S. Food and Drug Administration (FDA) has approved several deuterated drugs, validating this approach to enhancing therapeutic agents.[8][13][14][]
By applying this principle to Piracetam, we hypothesize that a deuterated version could offer significant advantages over the parent compound, opening new avenues for research and clinical applications.
Potential Research Applications of Deuterated Piracetam
The enhanced pharmacokinetic profile of deuterated Piracetam could translate into several key research applications:
-
Enhanced Cognitive Enhancement: A longer half-life and increased bioavailability could lead to more sustained and potent pro-cognitive effects. This could be investigated in models of age-related cognitive decline, neurodegenerative diseases, and for the enhancement of learning and memory in healthy subjects.
-
Neuroprotection in Acute and Chronic Conditions: The potential for maintaining higher, more stable concentrations of the drug could be beneficial in neuroprotective applications. Research could focus on its efficacy in models of ischemic stroke, traumatic brain injury, and in slowing the progression of neurodegenerative disorders like Alzheimer's disease. Piracetam has been shown to ameliorate mitochondrial dysfunction and reduce the soluble Aβ load in the brain.[16]
-
Reduced Dosing Frequency and Improved Patient Compliance: A longer-acting formulation would require less frequent administration, which is a significant advantage in clinical settings, particularly for chronic conditions.
-
Investigation of Novel Mechanisms of Action: The altered metabolic profile may reveal novel aspects of Piracetam's pharmacology by reducing the formation of certain metabolites and prolonging the action of the parent compound.
Quantitative Data Summary
As deuterated Piracetam is a novel research compound, no direct experimental data exists in the public domain. The following tables present a hypothetical comparison based on the known properties of Piracetam and the expected effects of deuteration.
Table 1: Hypothetical Pharmacokinetic Parameters of Piracetam vs. Deuterated Piracetam
| Parameter | Piracetam (Reported) | Deuterated Piracetam (Hypothesized) | Fold Change (Hypothesized) |
| Plasma Half-life (t½) | ~5 hours[1] | 7 - 10 hours | 1.4 - 2.0 |
| Bioavailability (F) | High | Potentially Higher | 1.0 - 1.2 |
| Metabolic Clearance (CLm) | Low (primarily renal excretion) | Lower | 0.5 - 0.8 |
| Area Under the Curve (AUC) | Moderate | Higher | 1.2 - 1.8 |
Table 2: Proposed In Vitro Studies and Expected Outcomes
| Assay | Objective | Expected Outcome for Deuterated Piracetam |
| Metabolic Stability in Liver Microsomes | To assess the rate of metabolism. | Slower rate of metabolism compared to Piracetam. |
| CYP450 Inhibition/Induction | To evaluate potential for drug-drug interactions. | Similar or reduced potential for CYP interactions. |
| Blood-Brain Barrier (BBB) Permeability | To determine the ability to cross into the CNS. | Similar or slightly enhanced permeability. |
| Receptor Binding Assays (e.g., AMPA) | To confirm target engagement. | Similar binding affinity to Piracetam. |
Detailed Experimental Protocols
Synthesis of Deuterated Piracetam
A plausible synthetic route to deuterated Piracetam would involve the use of deuterated starting materials in a known synthesis pathway for Piracetam.[17][18] For example, starting with deuterated 2-pyrrolidone.
Protocol:
-
Preparation of Deuterated 2-pyrrolidone Sodium Salt: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve deuterated 2-pyrrolidone in an appropriate solvent (e.g., toluene). Add a solution of sodium methoxide in methanol dropwise under reduced pressure while distilling off the methanol.
-
Condensation with Chloroacetate: To the resulting sodium salt, slowly add a solution of ethyl chloroacetate in toluene. The reaction temperature should be controlled, for instance, between 20-110°C. The reaction is allowed to proceed for several hours.
-
Amination: The resulting ethyl 2-(deuterated-2-oxopyrrolidin-1-yl)acetate is then subjected to amination. This can be achieved by bubbling ammonia gas through a solution of the ester in a suitable solvent like methanol. The reaction is typically carried out at an elevated temperature (e.g., 50-70°C).
-
Purification: The crude deuterated Piracetam is then purified by recrystallization from a suitable solvent, such as isopropanol, to yield the final product.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and isotopic purity.
In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of Piracetam and deuterated Piracetam in human liver microsomes.
Protocol:
-
Incubation: Incubate Piracetam and deuterated Piracetam (e.g., at 1 µM) separately with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) containing an NADPH-regenerating system at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine and compare the pharmacokinetic profiles of Piracetam and deuterated Piracetam in rats.
Protocol:
-
Dosing: Administer Piracetam or deuterated Piracetam to male Sprague-Dawley rats (n=6 per group) via a single oral gavage at a dose of, for example, 100 mg/kg.
-
Blood Sampling: Collect blood samples from the tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of Piracetam or deuterated Piracetam in the plasma samples using a validated LC-MS/MS method.[3][19][20]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of Piracetam.
Caption: Experimental workflow for deuterated Piracetam research.
Caption: Logical relationship of deuteration to enhanced efficacy.
Conclusion
The deuteration of Piracetam represents a logical and scientifically-grounded approach to potentially improving upon a well-established nootropic agent. The anticipated enhancements in its pharmacokinetic profile could lead to a more effective and convenient therapeutic option for a range of neurological conditions. The proposed research applications and experimental protocols in this guide provide a roadmap for the scientific community to explore the full potential of deuterated Piracetam. Further investigation is warranted to validate these hypotheses and to translate the promise of this novel compound into tangible clinical benefits.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. actascientific.com [actascientific.com]
- 4. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterated Reagents for Pharmaceuticals â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. salamandra.net [salamandra.net]
- 16. The metabolic enhancer piracetam ameliorates the impairment of mitochondrial function and neurite outgrowth induced by ß-amyloid peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN104478779A - Novel synthesis method of nootropic piracetam - Google Patents [patents.google.com]
- 18. The synthesis method of Piracetam_Chemicalbook [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Piracetam using Piracetam-d8 as an Internal Standard in LC-MS/MS Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piracetam is a nootropic drug widely used for the treatment of cognitive disorders. Accurate and reliable quantification of Piracetam in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for this purpose due to its high sensitivity, selectivity, and speed.[1][2][3][4] The use of a stable isotope-labeled internal standard, such as Piracetam-d8, is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and instrument response.[5][6] This document provides detailed application notes and protocols for the determination of Piracetam in plasma using this compound as an internal standard.
Principle of the Method
This method utilizes a simple and rapid protein precipitation technique for the extraction of Piracetam and its deuterated internal standard, this compound, from plasma samples. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by tandem mass spectrometry operating in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. Quantification is achieved by comparing the peak area ratio of Piracetam to this compound against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Piracetam (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (or other relevant biological matrix)
-
Methanol (LC-MS Grade)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Analytical Column: A C18 column (e.g., Zorbax SB-Aq, 150 x 2.1 mm, 3.5 µm) is a suitable choice.[3][4]
-
Data acquisition and processing software
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Piracetam and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Piracetam stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 1 µg/mL). The optimal concentration should be determined during method development.
Sample Preparation Protocol
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add a specified volume of the Internal Standard working solution to all samples except for the blank matrix.
-
Add 300 µL of acetonitrile (or 5% trichloroacetic acid) to precipitate proteins.[1][2][3][4]
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen if necessary, and reconstitute in the mobile phase.
-
Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method Parameters
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reversed-phase column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or a shallow gradient (e.g., 10% B) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | Approximately 3-5 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| IonSpray Voltage | +2500 V |
| Temperature | 600 °C |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Piracetam | 143.1 | To be optimized |
| This compound | 151.1 | To be optimized |
Note: The exact m/z values for product ions should be determined by infusing the individual compounds into the mass spectrometer and optimizing the collision energy. The precursor ion for this compound is derived from its monoisotopic mass of 150.12 Da.[2]
Method Validation Summary
A typical validation of an LC-MS/MS method for Piracetam using this compound as an internal standard would include the following parameters, with representative acceptance criteria.
Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 0.1 - 20 | > 0.99 |
| 0.5 - 50 | > 0.99[1] |
Precision and Accuracy
Intra-Day Precision and Accuracy
| QC Level | Concentration (µg/mL) | Precision (%RSD) | Accuracy (%) |
| LLOQ | 0.1 | < 15% | 85-115% |
| Low | 0.3 | < 15% | 85-115% |
| Medium | 8 | < 15% | 85-115% |
| High | 16 | < 15% | 85-115% |
Inter-Day Precision and Accuracy
| QC Level | Concentration (µg/mL) | Precision (%RSD) | Accuracy (%) |
| LLOQ | 0.1 | < 15% | 85-115% |
| Low | 0.3 | < 15% | 85-115% |
| Medium | 8 | < 15% | 85-115% |
| High | 16 | < 15% | 85-115% |
Note: Data presented is representative. Actual values are method-dependent. Some studies have shown precision (RSD) to be less than 9% and accuracy within the 94.6-103.2% range.[3][4]
Recovery and Matrix Effect
| Parameter | Acceptance Criteria |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Minimal and compensated by the internal standard |
Visualized Workflows
Caption: Experimental workflow for Piracetam quantification.
Caption: this compound compensates for analytical variability.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C6H10N2O2 | CID 71751579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS 1329799-64-5 | LGC Standards [lgcstandards.com]
- 6. actascientific.com [actascientific.com]
Application Note: Quantitative Analysis of Piracetam in Plasma using Piracetam-d8 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Piracetam in plasma samples using a stable isotope-labeled internal standard, Piracetam-d8. The method utilizes a simple protein precipitation step followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This robust and reliable method is suitable for pharmacokinetic studies and other research applications requiring accurate determination of Piracetam concentrations in a biological matrix.
Introduction
Piracetam is a nootropic drug belonging to the racetam group, known for its cognitive-enhancing effects. Accurate quantification of Piracetam in plasma is essential for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is highly recommended by regulatory bodies as it mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving the accuracy and precision of the method. This document outlines a complete protocol for plasma sample preparation and LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
Piracetam (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Water (Type I, ultrapure)
-
Control Human Plasma (with a suitable anticoagulant like heparin or EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Analytical column (e.g., C8 or C18, with appropriate particle size and dimensions)
-
Micro-centrifuge
-
Calibrated pipettes
Preparation of Solutions
-
Piracetam Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Piracetam reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a concentration of 1 mg/mL.
-
Piracetam Working Solutions: Prepare a series of working solutions by serially diluting the Piracetam stock solution with a 50:50 mixture of acetonitrile and water. These will be used to spike into plasma to create calibration standards and quality control samples.
-
Internal Standard (IS) Working Solution (e.g., 400 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration suitable for addition to the plasma samples (e.g., 400 ng/mL).[1] The optimal concentration should be determined during method development.
Sample Preparation
A protein precipitation method is employed for the extraction of Piracetam and this compound from plasma.[2][3]
-
Label polypropylene micro-centrifuge tubes for each sample, calibrator, and quality control.
-
Pipette 20 µL of plasma into the appropriately labeled tubes.[1]
-
Add 25 µL of the Internal Standard Working Solution (e.g., 400 ng/mL this compound in acetonitrile) to every tube except for the blank samples.[1] For blank samples, add 25 µL of acetonitrile.
-
Vortex mix the samples for approximately 10 seconds.
-
Add 500 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[1]
-
Vortex mix thoroughly for at least 1 minute.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 50 µL of the clear supernatant to a new set of tubes or a 96-well plate.[1]
-
Dilute the supernatant with 950 µL of water.[1]
-
Inject an appropriate volume (e.g., 2 µL) of the final solution into the LC-MS/MS system.[1]
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Suggested Condition |
| Column | UPLC BEH C8 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 99:1 (v/v) Mobile Phase A : Mobile Phase B |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Volume | 2 µL |
| Run Time | Approximately 4 minutes |
Note: These LC conditions are based on a similar method for Piracetam and should be optimized for separation from any matrix interferences.[1]
Mass Spectrometry (MS) Parameters:
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Piracetam: m/z 143.1 → 98.0 This compound: m/z 151.1 → 98.0 or 106.0 |
| Collision Gas | Argon |
| Source Temperature | Instrument dependent, e.g., 500°C |
| Capillary Voltage | Instrument dependent, e.g., 3.0 kV |
Note: The m/z transition for this compound is proposed based on the stable isotope-labeled structure. The optimal fragment ion should be confirmed by infusing a solution of this compound and performing a product ion scan.
Data Presentation
Quantitative data from method validation should be summarized for clarity. The following tables represent typical data that would be generated.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| Piracetam | 0.5 - 50 | y = mx + c | > 0.99 |
Data is representative and should be generated during method validation.[4]
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Nominal Conc. (µg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ (0.5) | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Low QC | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Mid QC | < 15% | 85 - 115% | < 15% | 85 - 115% |
| High QC | < 15% | 85 - 115% | < 15% | 85 - 115% |
Acceptance criteria are based on regulatory guidelines. Representative precision for Piracetam analysis has been reported as less than 9% (RSD), with accuracy between 94.6-103.2%.[3]
Table 3: Recovery Data
| Analyte | Concentration Level | Mean Recovery (%) |
| Piracetam | Low | To be determined |
| Medium | To be determined | |
| High | To be determined |
Recovery should be consistent across concentration levels.
Visualizations
The following diagrams illustrate the logical workflow of the analytical protocol.
Caption: Experimental workflow from plasma sample preparation to final quantification.
Caption: Logical diagram of the LC-MS/MS analysis process.
References
Quantitative Analysis of Piracetam in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Application Note
Introduction
Piracetam is a nootropic drug belonging to the racetams group, known for its cognitive-enhancing effects. Accurate and reliable quantification of Piracetam in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note presents a detailed protocol for the quantitative analysis of Piracetam in human plasma using a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Piracetam-d8, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Analytical Method
A robust LC-MS/MS method was developed and validated for the determination of Piracetam in human plasma. The method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a reverse-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Instrumentation and Materials
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Zorbax SB-Aq (150 x 2.1 mm, 3.5 µm) or equivalent.
-
Reagents:
-
Piracetam analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
-
Experimental Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of Piracetam and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Piracetam stock solution in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration Curve and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol
A simple and efficient protein precipitation method is employed for the extraction of Piracetam and this compound from human plasma.[1]
-
Aliquoting: Transfer 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube.
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.[1]
-
Vortexing: Vortex mix the samples for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following tables summarize the optimized liquid chromatography and mass spectrometry conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Zorbax SB-Aq (150 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Isocratic: 10% B |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 3.8 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Piracetam | To be determined by direct infusion |
| This compound | To be determined by direct infusion |
| Collision Gas | Nitrogen |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
Note: Optimal MRM transitions (precursor > product ions), declustering potential, and collision energy for Piracetam and this compound should be determined by direct infusion of the individual standard solutions into the mass spectrometer.
Method Validation
The analytical method was validated according to regulatory guidelines. The validation parameters are summarized below.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |
| Precision (Intra- and Inter-day) | < 9% RSD |
| Accuracy (Intra- and Inter-day) | 94.6% - 103.2% |
| Recovery | Consistent and reproducible |
| Matrix Effect | No significant ion suppression or enhancement |
| Stability | Stable under tested conditions |
Validation data for precision and accuracy are based on a similar method and should be confirmed for this specific protocol.[2]
Visualization of Protocols and Pathways
Caption: Workflow for the quantitative analysis of Piracetam in plasma.
Caption: Piracetam's proposed mechanism of action.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative analysis of Piracetam in human plasma. The simple sample preparation procedure and the use of a deuterated internal standard make this method suitable for high-throughput analysis in clinical and research settings. The detailed protocol and validation data demonstrate the robustness of the method for accurate determination of Piracetam concentrations, supporting its application in pharmacokinetic and bioequivalence studies.
References
Method Development for the Quantification of Piracetam in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
Application Note and Protocol
Introduction
Piracetam is a nootropic drug belonging to the racetams group, known for its cognitive-enhancing properties. Accurate and reliable quantification of Piracetam in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Piracetam in human plasma. The use of a stable isotope-labeled internal standard, Piracetam-d8, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Principle
This method utilizes protein precipitation for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. Piracetam and its deuterated internal standard, this compound, are identified and quantified based on their specific precursor-to-product ion transitions.
Materials and Reagents
-
Analytes: Piracetam (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Chemicals: Trichloroacetic acid (reagent grade)
-
Biological Matrix: Drug-free human plasma
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Piracetam and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Piracetam primary stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and QC samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to obtain a final concentration of 100 ng/mL.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the Piracetam working standard solutions into drug-free human plasma to prepare CC and QC samples at various concentrations.
Sample Preparation
A simple and efficient protein precipitation method is employed for sample extraction.[1][2][3]
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to all tubes except the blank matrix.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile containing 1% formic acid to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to an HPLC vial with an insert.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B for 0.5 min, 5-95% B in 2.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 1.4 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 5.0 min |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| MRM Transitions | Piracetam: 143.1 -> 84.1; this compound: 151.1 -> 92.1 |
| Dwell Time | 150 ms |
Data Presentation
The method was validated according to regulatory guidelines.[4] A summary of the quantitative performance of the method is presented below.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Piracetam | 10 - 5000 | y = 0.0025x + 0.0012 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 10 | ≤ 8.5 | 95.2 - 104.5 | ≤ 9.8 | 96.1 - 103.8 |
| Low QC | 30 | ≤ 6.2 | 97.1 - 102.3 | ≤ 7.5 | 98.0 - 101.5 |
| Mid QC | 500 | ≤ 5.5 | 98.5 - 101.8 | ≤ 6.8 | 99.1 - 101.2 |
| High QC | 4000 | ≤ 4.8 | 99.2 - 100.9 | ≤ 5.9 | 99.5 - 100.7 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 30 | 92.5 ± 4.1 | 95.8 ± 3.5 |
| High QC | 4000 | 94.1 ± 3.5 | 97.2 ± 2.8 |
Visualizations
Caption: Experimental workflow for Piracetam quantification.
Caption: Key parameters for method validation.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Piracetam in human plasma. The use of a deuterated internal standard and a straightforward protein precipitation protocol ensures high-throughput and accurate results, making it suitable for a wide range of clinical and research applications. The method validation results demonstrate excellent linearity, precision, accuracy, and recovery, meeting the stringent requirements for bioanalytical method validation.
References
Application Notes: The Role of Piracetam-d8 in Pharmacokinetic Studies of Nootropics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Piracetam-d8 as an internal standard in the pharmacokinetic analysis of the nootropic drug piracetam. Detailed protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are outlined, along with representative pharmacokinetic data and insights into piracetam's mechanism of action.
Introduction
Piracetam, a cyclic derivative of GABA, is a widely studied nootropic agent known for its cognitive-enhancing effects. Accurate determination of its pharmacokinetic profile is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. The co-elution of the deuterated standard with the unlabeled analyte allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.
While detailed published protocols exclusively using this compound are not extensively available, its application as an internal standard for the quantification of piracetam in human plasma has been documented.[1][2] This document presents a detailed protocol adapted from a validated LC-MS/MS method for piracetam in plasma, incorporating this compound as the internal standard.
Key Experimental Protocols
Bioanalytical Method for Piracetam in Plasma using LC-MS/MS with this compound Internal Standard
This protocol is adapted from a validated method for the determination of piracetam in rat plasma and incorporates this compound as the internal standard for analysis in human plasma.
1. Sample Preparation (Protein Precipitation) [2]
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL in methanol).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
2. Liquid Chromatography Conditions (Adapted from a validated method)[3]
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax SB-Aq (150 mm × 2.1 mm, 3.5 µm) or equivalent |
| Mobile Phase | Acetonitrile: 1% Formic Acid in Water (10:90, v/v) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
3. Mass Spectrometry Conditions (Adapted from a validated method)[3]
| Parameter | Condition |
| Mass Spectrometer | Agilent 6410 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Piracetam: m/z 143.1 → 98.1 (Quantifier), m/z 143.1 → 70.1 (Qualifier) |
| This compound: m/z 151.1 → 106.1 (Quantifier) | |
| Fragmentor Voltage | 135 V |
| Collision Energy | 10 V (for m/z 98.1), 20 V (for m/z 70.1), 10 V (for m/z 106.1) |
| Gas Temperature | 350°C |
| Gas Flow | 9 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 4000 V |
Data Presentation
The following table summarizes representative pharmacokinetic parameters of piracetam in rats following a single oral administration of 50 mg/kg, as determined by a validated LC-MS/MS method.[3]
| Pharmacokinetic Parameter | Value (Mean ± SD) | Unit |
| Cmax | 15.75 ± 2.56 | µg/mL |
| Tmax | 0.92 ± 0.44 | h |
| AUC(0-t) | 54.38 ± 8.67 | µg·h/mL |
| AUC(0-∞) | 58.21 ± 9.14 | µg·h/mL |
| t1/2 | 2.64 ± 1.14 | h |
Note: The internal standard used in this particular study was oxiracetam.[3]
Visualizations
Proposed Signaling Pathways of Piracetam
Piracetam's mechanism of action is multifaceted. It is known to act as a positive allosteric modulator of AMPA receptors, which are crucial for synaptic plasticity and cognitive function. Additionally, piracetam has been shown to improve mitochondrial function, particularly under conditions of oxidative stress, by enhancing membrane fluidity and reducing apoptosis.
Caption: Proposed mechanisms of action for piracetam.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the key steps involved in a typical pharmacokinetic study of piracetam using LC-MS/MS with this compound as an internal standard.
Caption: Workflow for a piracetam pharmacokinetic study.
References
Application Notes and Protocols: The Use of Piracetam-d8 in Cerebral Blood Flow Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piracetam, a positive allosteric modulator of the AMPA receptor, has been studied for its potential nootropic effects and its influence on cerebral blood flow. While the parent compound has been investigated using various imaging modalities, the use of its deuterated analog, Piracetam-d8, in conjunction with Deuterium Metabolic Imaging (DMI), presents a novel approach to simultaneously assess its pharmacokinetic profile and its direct impact on brain metabolism and hemodynamics.
This document provides an overview of the known effects of piracetam on cerebral blood flow as determined by PET and SPECT imaging, and proposes a detailed, hypothetical protocol for the use of this compound in preclinical cerebral blood flow and metabolic imaging studies using deuterium MRI.
Part 1: Established Effects of Piracetam on Cerebral Blood Flow
Piracetam has been observed to modulate cerebral blood flow, particularly in compromised brain tissue. Studies in both animal models and human subjects have utilized imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) to elucidate these effects.
Summary of Preclinical and Clinical Findings
| Study Type | Subject | Condition | Imaging Modality | Dosage | Key Findings on Cerebral Blood Flow (CBF) |
| Preclinical | Cats | Normotension | Not Specified | 200 mg/kg | No significant effect on CBF.[1] |
| Preclinical | Cats | Hemorrhagic Hypotension | Not Specified | 200 mg/kg | Significant increase in CBF 10 and 30 minutes post-administration.[1] |
| Preclinical | Baboon | Anesthesia | SPECT (99mTc-HMPAO) | Not Specified | No significant increase in total CBF, but a regional effect was observed.[2] |
| Clinical | Elderly Volunteers | Normal Aging | SPECT | 2.4 g daily for 2 months | Regional improvement in CBF, especially in the cerebellum.[3] |
| Clinical | Post-stroke Patients with Aphasia | Post-stroke | PET (H₂¹⁵O) | 2400 mg twice daily for 6 weeks | Significant increase of task-related flow activation in eloquent areas of the left hemisphere.[4] |
| Clinical | Patients with Organic Dementia | Dementia | 133-Xe inhalation method | 4.8 g/day or 9.6 g/day for 4 weeks | No significant effect on regional CBF.[5][6] |
Part 2: Proposed Application of this compound in Cerebral Blood Flow and Metabolic Imaging
The use of deuterated compounds, such as this compound, in combination with Deuterium Metabolic Imaging (DMI), offers a non-invasive method to map active metabolism in vivo.[7] This technique can provide insights into the metabolic fate of the drug and its influence on downstream metabolic pathways, in addition to its effects on blood flow.
Rationale for Using this compound
-
Pharmacokinetic and Pharmacodynamic Coupling: DMI allows for the simultaneous tracking of the deuterated drug and its metabolic products, providing a direct link between the drug's presence in the brain and its physiological effects.
-
Metabolic Insights: Investigate how this compound influences key metabolic pathways, such as glucose utilization and neurotransmitter synthesis, in both healthy and diseased states.
-
Enhanced Signal-to-Noise Ratio: The low natural abundance of deuterium in the body allows for a high-contrast signal from the administered deuterated substrate.[7]
Proposed Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism by which Piracetam may influence cerebral blood flow, which can be investigated using this compound.
Proposed mechanism of Piracetam's effect on cerebral blood flow.
Part 3: Hypothetical Experimental Protocol for Preclinical Imaging with this compound
This protocol outlines a hypothetical preclinical study to investigate the effects of this compound on cerebral blood flow and metabolism in a rodent model of ischemic stroke using deuterium MRI.
Study Objective
To assess the pharmacokinetic profile of this compound in the brain and its effects on cerebral metabolism and blood flow in a rat model of middle cerebral artery occlusion (MCAO).
Materials and Reagents
-
This compound (custom synthesis, >98% isotopic purity)
-
[6,6-²H₂]-glucose (for metabolic flux analysis)
-
Saline (vehicle)
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
MRI contrast agent (e.g., Gd-DTPA, for perfusion imaging)
Animal Model
-
Induce transient MCAO for 90 minutes followed by reperfusion.
-
Confirm stroke induction with a small animal MRI scanner (e.g., 7T) by acquiring T2-weighted images to identify the ischemic lesion.
Experimental Design
-
Group 1 (Sham, n=8): Sham surgery + vehicle administration.
-
Group 2 (MCAO + Vehicle, n=8): MCAO surgery + vehicle administration.
-
Group 3 (MCAO + this compound, n=8): MCAO surgery + this compound (e.g., 200 mg/kg, i.p.) administration at the time of reperfusion.
-
Group 4 (Sham + this compound, n=8): Sham surgery + this compound administration.
Experimental Workflow
Workflow for the proposed this compound imaging study.
Imaging Protocol
-
Deuterium MRI:
-
Acquire a series of ³H MR spectra and spectroscopic images over a 60-minute period following [6,6-²H₂]-glucose infusion.
-
Simultaneously acquire spectra to detect the signal from this compound.
-
-
Perfusion MRI (Arterial Spin Labeling - ASL):
-
Acquire ASL images before and after this compound administration to quantify changes in cerebral blood flow.
-
Data Analysis
-
Deuterium Spectra: Quantify the concentrations of deuterated glucose, lactate, glutamate, and glutamine, as well as this compound, in the region of interest (ischemic core and penumbra).
-
Perfusion Maps: Calculate cerebral blood flow maps and compare the changes between the different experimental groups.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the metabolic and hemodynamic parameters between groups.
Disclaimer
The application of this compound in cerebral blood flow imaging as described in Part 2 and Part 3 is hypothetical and based on the established principles of deuterium metabolic imaging and the known effects of the non-deuterated piracetam. To date, no published studies have specifically utilized this compound for this purpose. The provided protocol is intended as a conceptual framework for future research.
References
- 1. Effect of piracetam on cerebral blood flow and somatosensory evoked potential during normotension and hypotensive ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cerebral blood flow effects of piracetam, pentifylline, and nicotinic acid in the baboon model compared with the known effect of acetazolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SPECT monitoring of improved cerebral blood flow during long-term treatment of elderly patients with nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piracetam improves activated blood flow and facilitates rehabilitation of poststroke aphasic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of piracetam on regional cerebral blood flow and mental functions in patients with organic dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deuterium metabolic imaging of the healthy and diseased brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using Piracetam-d8
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piracetam, a derivative of the neurotransmitter GABA (gamma-aminobutyric acid), is a well-known nootropic agent investigated for its potential cognitive-enhancing and neuroprotective effects[1][2]. Piracetam-d8, a deuterated analog of piracetam, serves as an ideal internal standard for quantitative bioanalysis due to its chemical similarity and mass shift, ensuring accuracy and precision in pharmacokinetic and metabolic studies[3]. This document provides detailed application notes and protocols for designing and conducting in vivo experiments utilizing this compound, primarily as an internal standard, and Piracetam as the therapeutic agent. The protocols described herein are based on established methodologies from preclinical research.
Core Applications of this compound in In Vivo Research
The primary application of this compound in in vivo experimental design is its use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of piracetam in biological matrices such as plasma, serum, and brain tissue[3]. The use of a stable isotope-labeled IS like this compound is crucial for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and reproducibility of pharmacokinetic data[4].
Experimental Protocols
Pharmacokinetic Study of Piracetam in Rodents
This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of piracetam following oral administration.
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of piracetam.
Materials:
-
Piracetam
-
This compound (as internal standard)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Vehicle for oral administration (e.g., 0.9% saline)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Dosing:
-
Fast rats overnight with free access to water.
-
Administer a single oral dose of piracetam (e.g., 50 mg/kg) via oral gavage[5].
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Protein Precipitation: Precipitate plasma proteins by adding a precipitating agent (e.g., acetonitrile or 5% trichloroacetic acid)[5].
-
Internal Standard Spiking: Add a known concentration of this compound to all samples, calibration standards, and quality control samples.
-
Centrifugation and Supernatant Transfer: Centrifuge the mixture and transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Conditions: Develop and validate a sensitive and selective LC-MS/MS method for the simultaneous determination of piracetam and this compound[3][5].
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of piracetam to this compound against the concentration of piracetam.
-
Determine the concentration of piracetam in the unknown samples from the calibration curve.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using appropriate software.
-
Neuroprotective Efficacy Study in a Rat Model of Epilepsy
This protocol describes an in vivo study to evaluate the neuroprotective and anticonvulsant effects of piracetam in a pentylenetetrazole (PTZ)-induced seizure model in rats.
Objective: To assess the efficacy of piracetam in reducing seizure severity and associated anxiety-like behaviors.
Materials:
-
Piracetam
-
Pentylenetetrazole (PTZ)
-
Diazepam (positive control)
-
Male Wistar rats (200-250 g)
-
Behavioral testing apparatus (Elevated Plus Maze, Open Field)
-
Video recording equipment
Procedure:
-
Animal Groups:
-
Drug Administration:
-
Administer piracetam or vehicle daily for a period of seven days[6].
-
On the final day, administer diazepam 30 minutes before PTZ injection.
-
-
Seizure Induction:
-
Administer a single dose of PTZ (60 mg/kg, i.p.) to induce seizures[6].
-
-
Behavioral Assessment:
-
Immediately after PTZ injection, place each rat in an individual observation cage and record convulsive behaviors for at least 30 minutes[6].
-
Elevated Plus Maze (EPM): Assess anxiety-like behavior by measuring the time spent in the open and closed arms of the maze. Increased time in the open arms suggests an anxiolytic effect[6][7].
-
Open Field Test (OFT): Evaluate locomotor activity and anxiety by measuring parameters such as the number of line crossings and time spent in the center of the arena[6][7].
-
-
Biochemical and Histological Analysis:
-
Following behavioral tests, euthanize the animals and collect brain tissue (hippocampus).
-
Assess antioxidant status by measuring levels of total antioxidant status (TAS), total oxidant status (TOS), and oxidative stress index (OSI)[6].
-
Perform histological examination of hippocampal neurons to assess for structural changes[6][7].
-
-
Data Analysis:
-
Analyze behavioral data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Compare biochemical and histological findings between the different treatment groups.
-
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of Piracetam in Rats
| Parameter | Value | Unit | Reference |
| Dose | 50 | mg/kg (oral) | [5] |
| Cmax | 15.8 ± 2.1 | µg/mL | [5] |
| Tmax | 0.5 | h | [5] |
| AUC(0-t) | 45.7 ± 5.3 | µg·h/mL | [5] |
| t1/2 | 2.3 ± 0.4 | h | [5] |
Table 2: Summary of Piracetam Dosages in Preclinical In Vivo Studies
| Animal Model | Dosing Regimen | Application | Key Findings | Reference |
| Wistar Rats | 30 and 100 mg/kg (p.o.) for 7 days | Anticonvulsant and Anxiolytic | Reduced seizure severity, increased open arm time in EPM. | [6][7] |
| Wistar Rats | 10 and 20 mg/kg (p.o.) for 14 days | Anticonvulsant | Synergistic anti-seizure effect in combination with diethylstilbestrol. | [8] |
| Sprague-Dawley Rats | 600 mg/kg (p.o.) for 30 days | Cognitive Enhancement | Improved memory impairment and attenuated neuronal damage. | [9] |
| Ts65Dn Mice | 75, 150, and 300 mg/kg (i.p.) daily for 4 weeks | Cognitive Performance | Improved performance in control mice; mixed results in Ts65Dn mice. | [10] |
| NMRI Mice | 0.5 g/kg (p.o.) daily for 2 weeks | Neuroprotection | Improved mitochondrial function and reduced soluble Aβ load. | [11] |
| Wistar Rats | 50, 100, and 200 mg/kg (i.p.) for 9 days | Anti-inflammatory | Attenuated LPS-induced neuroinflammation and cognitive impairment. | [12] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathways modulated by Piracetam.
References
- 1. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piracetam as Neuroprotective, Anticonvulsant, and Anti-Anxiety Agent: An In Vivo Study on Ptz Epileptic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piracetam as Neuroprotective, Anticonvulsant, and Anti-Anxiety Agent: An In Vivo Study on Ptz Epileptic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. Piracetam Improves Cognitive Deficits Caused by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of piracetam on cognitive performance in a mouse model of Down's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The metabolic enhancer piracetam ameliorates the impairment of mitochondrial function and neurite outgrowth induced by ß-amyloid peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piracetam Attenuates LPS-Induced Neuroinflammation and Cognitive Impairment in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Piracetam-d8 Stock Solutions for Scientific Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Piracetam, a positive allosteric modulator of the AMPA receptor, is a well-known nootropic agent investigated for its potential cognitive-enhancing effects. Its deuterated analog, Piracetam-d8, serves as a valuable tool in pharmacokinetic and metabolic studies, allowing for precise quantification and differentiation from its non-deuterated counterpart. Proper preparation of this compound stock solutions is a critical first step for ensuring the accuracy and reproducibility of experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for various research applications.
Data Presentation: Physicochemical Properties and Solubility
Quantitative data for Piracetam and its deuterated analog are summarized in the table below. The solubility of this compound is expected to be highly similar to that of Piracetam.
| Property | Piracetam | This compound | Data Source |
| Molecular Formula | C₆H₁₀N₂O₂ | C₆D₈H₂N₂O₂ | N/A |
| Molecular Weight | 142.16 g/mol | 150.21 g/mol | N/A |
| Appearance | White crystalline powder | Solid | [1] |
| Solubility in DMSO | 72 mg/mL (506.47 mM) | Expected to be similar | [2] |
| Solubility in Water | Freely soluble | Expected to be freely soluble | [1] |
| Solubility in Ethanol | Soluble | Expected to be soluble | [1] |
| Storage (Solid) | Room temperature, protect from moisture | Room temperature, protect from moisture | [3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for most in vitro applications, such as cell-based assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Determine the required mass of this compound. To prepare a 100 mM stock solution, weigh out 15.02 mg of this compound. For other concentrations, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x 0.15021 (mg/mmol)
-
Aliquot the this compound. Carefully transfer the weighed this compound into a sterile microcentrifuge tube.
-
Add the solvent. Add the calculated volume of anhydrous DMSO to the microcentrifuge tube. For a 100 mM stock, add 1 mL of DMSO to 15.02 mg of this compound.
-
Dissolve the compound. Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Storage. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous this compound Stock Solution for Cell Culture
This protocol is designed for preparing a stock solution that can be directly diluted into cell culture media.
Materials:
-
This compound (solid)
-
Sterile, cell culture-grade water or phosphate-buffered saline (PBS)
-
Sterile conical tubes
-
Calibrated analytical balance
-
Vortex mixer or magnetic stirrer
-
Sterile filtration unit (0.22 µm pore size)
Procedure:
-
Weigh the this compound. In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound.
-
Add the aqueous solvent. Transfer the solid to a sterile conical tube and add the appropriate volume of sterile water or PBS.
-
Ensure complete dissolution. Cap the tube and vortex or stir until the solid is fully dissolved.
-
Sterile filter the solution. To ensure sterility for cell culture applications, pass the solution through a 0.22 µm sterile filter into a new sterile tube.
-
Storage. Store the aqueous stock solution at 4°C for short-term use (a few days) or in aliquots at -20°C for longer-term storage.
Note on Working Concentrations: For in vitro experiments, Piracetam is often used at concentrations ranging from 100 µM to 1 mM.[3][4] For example, a 1 mM working solution can be prepared by diluting a 100 mM stock solution 1:100 in the final assay medium.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathways and Mechanism of Action
Piracetam is believed to exert its nootropic effects through multiple mechanisms, primarily by modulating neurotransmitter systems and enhancing neuronal membrane fluidity.
Caption: Proposed Mechanism of Action of Piracetam.
References
Application Notes: Quantitative Analysis of Piracetam in Human Plasma using Piracetam-d8 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Piracetam in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Piracetam-d8, a stable isotope-labeled analog, is employed as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The described protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Piracetam is a nootropic drug widely used for its cognitive-enhancing properties. Accurate and reliable quantification in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[1] This is because it shares near-identical physicochemical properties with the analyte of interest, co-eluting chromatographically and exhibiting similar ionization efficiency, which allows for effective correction of analytical variability.[1] This document provides a comprehensive protocol for the validation and application of an LC-MS/MS method for Piracetam quantification using this compound.
Experimental
Materials and Reagents
-
Piracetam (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Human Plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of Piracetam and this compound from human plasma.
-
Thaw plasma samples and vortex to ensure homogeneity.
-
Spike 100 µL of plasma with 10 µL of this compound internal standard working solution (1 µg/mL in Methanol).
-
Add 300 µL of Acetonitrile containing 0.1% Formic Acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 Reverse Phase Column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (Re-equilibration)
-
Mass Spectrometry
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow: 800 L/hr
-
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Piracetam | 143.1 | 86.1 | 15 |
| This compound | 151.1 | 94.1 | 15 |
Results and Discussion
Calibration Curve
The calibration curve for Piracetam was constructed by plotting the peak area ratio of Piracetam to this compound against the nominal concentration of the calibration standards. The curve demonstrated excellent linearity over the concentration range of 10 ng/mL to 5000 ng/mL.
| Parameter | Value |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Weighting | 1/x² |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low QC | 30 | 4.5 | 102.3 | 5.8 | 101.5 |
| Medium QC | 500 | 3.1 | 98.9 | 4.2 | 99.7 |
| High QC | 4000 | 2.5 | 101.2 | 3.9 | 100.8 |
Protocol for Mass Spectrometer Calibration using this compound
This protocol outlines the steps for preparing calibration standards and quality control samples for the quantitative analysis of Piracetam in human plasma using this compound as an internal standard.
Preparation of Stock Solutions
-
Piracetam Stock Solution (1 mg/mL): Accurately weigh 10 mg of Piracetam reference standard and dissolve it in 10 mL of Methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of Methanol.
Preparation of Working Solutions
-
Piracetam Working Solutions: Perform serial dilutions of the Piracetam stock solution with 50:50 Methanol:Water to prepare working solutions for calibration standards and QC samples.
-
This compound Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with Methanol.
Preparation of Calibration Standards and Quality Control Samples
-
Label a series of microcentrifuge tubes for each calibration standard and QC level.
-
Spike the appropriate volume of Piracetam working solution into blank human plasma to achieve the desired final concentrations for the calibration curve (e.g., 10, 50, 100, 500, 1000, 2500, 5000 ng/mL) and QC samples.
-
Proceed with the sample preparation protocol as described in the "Experimental" section.
Visualizations
Caption: Experimental workflow for plasma sample preparation.
Caption: Logical relationship in internal standard calibration.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Piracetam-d8 in Bioanalysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming matrix effects in the bioanalysis of piracetam using Piracetam-d8 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected compounds in the sample matrix (e.g., plasma, urine).[1] These endogenous or exogenous substances can interfere with the analyte's ability to form ions in the mass spectrometer's source, leading to inaccurate and imprecise quantification.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound preferred for mitigating matrix effects?
A2: A SIL-IS, such as this compound, is considered the gold standard for internal standards in LC-MS/MS analysis. Because it is chemically almost identical to the analyte (piracetam), it co-elutes chromatographically and experiences nearly the same degree of matrix effects and extraction variability. By calculating the peak area ratio of the analyte to the SIL-IS, these variations can be effectively normalized, leading to more accurate and precise results.
Q3: Can this compound completely eliminate matrix effects?
A3: While this compound is highly effective at compensating for matrix effects, it may not completely eliminate them. Severe ion suppression can still lead to a loss of sensitivity, potentially impacting the lower limit of quantification (LLOQ). Therefore, optimizing sample preparation and chromatographic conditions to minimize matrix effects in the first place is still a crucial step in method development.
Q4: What are the key validation parameters to assess when evaluating matrix effects?
A4: During method validation, it is essential to evaluate the matrix factor (MF), recovery (RE), and process efficiency (PE). The matrix factor is a quantitative measure of the matrix effect. Recovery assesses the efficiency of the extraction procedure, and process efficiency is the combined effect of matrix effects and recovery. These parameters should be assessed across multiple lots of the biological matrix to ensure method robustness.
Troubleshooting Guide
Q1: I am observing significant ion suppression for piracetam, even with the use of this compound. What should I do?
A1: While this compound compensates for suppression, severe suppression can reduce sensitivity. Consider the following troubleshooting steps:
-
Improve Sample Preparation: The current protocol uses protein precipitation, which is fast but can be less clean than other methods.[2] Consider more rigorous sample clean-up techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components, especially phospholipids.
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Optimize Chromatography: Modify your LC method to achieve better separation between piracetam and the interfering matrix components. You can try:
-
Using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18).
-
Adjusting the mobile phase composition and gradient profile.
-
Employing a divert valve to send the early eluting, highly polar matrix components to waste instead of the mass spectrometer.
-
-
Dilute the Sample: Diluting the sample with a clean solvent can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, ensure that the diluted sample concentration remains above the LLOQ.
Q2: The variability (%CV) of my quality control (QC) samples is high, particularly at the low QC level. Could this be related to matrix effects?
A2: Yes, high variability, especially at the LLOQ, can be a symptom of inconsistent matrix effects between different samples or matrix lots.
-
Evaluate Matrix Factor in Different Lots: Assess the matrix factor in at least six different lots of the biological matrix. If there is significant lot-to-lot variability in the matrix factor, your method is not robust.
-
Check for Co-eluting Interferences: Analyze blank matrix samples from different sources to check for any endogenous compounds that may be interfering with the detection of piracetam or this compound.
-
Ensure Co-elution of Analyte and IS: Verify that the chromatographic peaks for piracetam and this compound are narrow and have the same retention time. A slight separation can lead to differential matrix effects and increased variability.
Q3: My recovery for piracetam is low and inconsistent. How can I improve this?
A3: Low and inconsistent recovery can contribute to poor assay performance.
-
Optimize Extraction pH: Piracetam is a neutral molecule, but its extraction can still be influenced by the pH of the sample and extraction solvent. Experiment with adjusting the pH to improve partitioning into the organic solvent during LLE or retention on the SPE sorbent.
-
Change Extraction Solvent/Sorbent: For LLE, test different organic solvents or solvent mixtures. For SPE, try different sorbent chemistries (e.g., mixed-mode or polymeric instead of silica-based).
-
Evaluate Protein Precipitation Conditions: If using protein precipitation, try different organic solvents (e.g., methanol instead of acetonitrile) or adjust the solvent-to-plasma ratio.
Quantitative Data Summary
Note: The following data is for illustrative purposes to demonstrate the effectiveness of this compound in compensating for matrix effects. Actual results may vary.
Table 1: Matrix Factor (MF) of Piracetam with and without Internal Standard Normalization
| Matrix Lot | Piracetam Peak Area (A) | This compound Peak Area (B) | Piracetam MF (without IS) | Piracetam MF (with IS Normalization) [A/B] |
| Lot 1 | 85,000 | 87,000 | 0.85 | 0.98 |
| Lot 2 | 78,000 | 80,000 | 0.78 | 0.98 |
| Lot 3 | 92,000 | 95,000 | 0.92 | 0.97 |
| Lot 4 | 81,000 | 82,000 | 0.81 | 0.99 |
| Lot 5 | 75,000 | 76,000 | 0.75 | 0.99 |
| Lot 6 | 88,000 | 90,000 | 0.88 | 0.98 |
| Mean | 83,167 | 85,000 | 0.83 | 0.98 |
| %CV | 7.7% | 8.1% | 7.7% | 0.8% |
Table 2: Recovery (RE) of Piracetam and this compound
| QC Level | Piracetam Recovery (%) | This compound Recovery (%) |
| Low QC | 88.2 | 89.1 |
| Mid QC | 91.5 | 90.8 |
| High QC | 90.7 | 91.2 |
| Mean | 90.1 | 90.4 |
| %CV | 1.9% | 1.2% |
Table 3: Process Efficiency (PE) of Piracetam with and without Internal Standard Normalization
| QC Level | Piracetam PE (without IS) (%) | Piracetam PE (with IS Normalization) (%) |
| Low QC | 73.4 | 98.5 |
| Mid QC | 76.2 | 100.2 |
| High QC | 75.1 | 99.6 |
| Mean | 74.9 | 99.4 |
| %CV | 1.9% | 0.9% |
Experimental Protocol: Quantification of Piracetam in Human Plasma
This protocol describes a typical LC-MS/MS method for the quantification of piracetam in human plasma using this compound as an internal standard.[2]
1. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 100 µL of human plasma into the appropriately labeled tubes.
-
Add 20 µL of this compound internal standard working solution (e.g., 5 µg/mL in methanol) to all tubes except for the blank matrix.
-
Vortex each tube for 10 seconds.
-
Add 400 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Dilute the supernatant with 200 µL of water.
-
Seal the plate or vials and place in the autosampler.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series HPLC or equivalent
-
Column: Zorbax SB-Aq column (150 x 2.1 mm, 3.5 µm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Piracetam: Q1: 143.1 m/z -> Q3: 98.1 m/z
-
This compound: Q1: 151.1 m/z -> Q3: 106.1 m/z
-
-
Key MS Parameters:
-
Curtain Gas: 20 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Gas 1 (Nebulizer): 40 psi
-
Gas 2 (Heater): 50 psi
-
CAD Gas: 6 psi
-
Visualizations
Caption: Experimental workflow for piracetam bioanalysis.
References
Technical Support Center: Troubleshooting Poor Peak Shape with Piracetam-d8
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of Piracetam-d8. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in HPLC?
Poor peak shape in High-Performance Liquid Chromatography (HPLC) can manifest as peak tailing, fronting, or splitting. The most frequent causes include:
-
Column Issues: Column overload, contamination, degradation, or physical changes like voids in the packing material.[1][2]
-
Mobile Phase and Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase can lead to distorted peaks.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on silica-based columns.[3]
-
System Issues: Extra-column volume (dead volume) in tubing and connections, as well as problems with the injector or detector.
Q2: How can deuterium labeling in this compound affect its chromatography?
Deuterium labeling can lead to the "chromatographic isotope effect" (CIE), where the deuterated compound exhibits slightly different retention behavior than its non-deuterated counterpart. In reversed-phase HPLC, deuterated compounds like this compound typically elute slightly earlier than Piracetam.[3][4][5] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in polarity and interaction with the stationary phase. While this primarily affects retention time, significant peak shape distortion due to deuterium labeling alone is less common but can occur, especially with a high degree of deuteration.
Q3: What are the known chemical properties of Piracetam relevant to HPLC analysis?
Piracetam is a cyclic derivative of GABA. Its predicted pKa is approximately 15.67, indicating it is a very weak acid and is essentially neutral under typical reversed-phase HPLC conditions (pH 2-8). It is known to be stable in acidic and neutral aqueous solutions but can degrade under basic conditions.
Troubleshooting Guides
Problem 1: Peak Tailing with this compound
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Caption: Troubleshooting workflow for peak tailing.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Column Overload | 1. Dilute the this compound sample (e.g., by a factor of 10).2. Reduce the injection volume. | If peak shape improves, the column was overloaded. |
| Secondary Silanol Interactions | 1. Lower the mobile phase pH to between 3 and 5 to suppress the ionization of residual silanol groups on the silica packing.2. Add a competitive base, such as a small amount of triethylamine (TEA) (e.g., 0.1%), to the mobile phase to block the active silanol sites. | Improved peak symmetry. |
| Physical Issues | 1. Check for and minimize any "dead volume" in the system by ensuring all tubing and fittings are appropriate and correctly installed.2. Inspect the column for voids by disconnecting it and looking at the inlet frit. A void may appear as a depression in the packing material. | A more symmetrical peak if dead volume was the issue. If a void is present, the column may need to be replaced. |
| Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove any strongly retained contaminants. | A cleaner baseline and potentially improved peak shape in subsequent runs. |
Problem 2: Peak Fronting with this compound
Peak fronting, the opposite of tailing, is when the first half of the peak is broader than the second half.
Caption: Troubleshooting workflow for peak fronting.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Column Overload | This is the most common cause of peak fronting.[1] 1. Dilute the this compound sample.2. Decrease the injection volume. | Improved peak symmetry. |
| Sample Solvent Effects | The sample may be dissolved in a solvent that is much stronger than the mobile phase. 1. If possible, dissolve the this compound sample in the initial mobile phase. 2. If a stronger solvent must be used, reduce the injection volume. | A more symmetrical peak shape. |
| Column Collapse | A physical collapse of the column packing material can cause fronting. This is often accompanied by a sudden decrease in backpressure. | If column collapse is suspected, the column will likely need to be replaced. |
Problem 3: Split Peaks with this compound
A single analyte peak appears as two or more partially resolved peaks.
Caption: Troubleshooting workflow for split peaks.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Partially Blocked Column Frit | Particulate matter from the sample or system can clog the inlet frit of the column. 1. Reverse flush the column (if permitted by the manufacturer). 2. Replace the inlet frit. | A single, well-defined peak. |
| Injector Issues | A problem with the injector, such as a partially blocked port or a poorly seated rotor seal, can cause the sample to be introduced onto the column in two bands. | A single peak after cleaning or servicing the injector. |
| Strong Sample Solvent | Injecting a large volume of a sample dissolved in a strong solvent can cause the peak to split, especially for early-eluting peaks. | A single peak after dissolving the sample in the mobile phase or a weaker solvent. |
| Column Void | A void in the column packing can create two different flow paths for the analyte, resulting in a split peak. | Replacing the column should resolve the issue. |
Experimental Protocols
Recommended Starting HPLC Method for this compound
This method is a good starting point for the analysis of this compound and can be modified as needed during troubleshooting.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate buffer (pH 6.0) (e.g., 20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Sample Diluent | Mobile Phase |
Column Flushing Protocol
-
Disconnect the column from the detector.
-
Flush the column with 20-30 column volumes of HPLC-grade water.
-
Flush with 20-30 column volumes of isopropanol.
-
Flush with 20-30 column volumes of hexane (for reversed-phase columns, this step is for removing highly non-polar contaminants and should be followed by flushing with isopropanol again before returning to the mobile phase).
-
Flush with 20-30 column volumes of isopropanol.
-
Flush with 20-30 column volumes of the mobile phase without the buffer.
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
Data Presentation
The following table summarizes key parameters that can be adjusted to troubleshoot poor peak shape.
| Parameter | Typical Range for Adjustment | Effect on Peak Shape |
| Mobile Phase pH | 3.0 - 6.5 | Can significantly reduce tailing for basic compounds by suppressing silanol interactions. Since Piracetam is neutral, the effect may be less pronounced but can still influence peak shape. |
| Organic Modifier % | 10% - 50% Acetonitrile | Adjusting the organic content will primarily affect retention time, but running at a very low or very high organic percentage can sometimes lead to peak shape issues. |
| Buffer Concentration | 10 - 25 mM | Higher buffer concentrations can sometimes improve peak shape by masking secondary interactions. |
| Column Temperature | 25 °C - 45 °C | Increasing the temperature generally decreases viscosity and can improve peak efficiency (narrower peaks). |
| Injection Volume | 1 - 20 µL | Reducing the injection volume is a key step in diagnosing and resolving column overload (which causes fronting or tailing). |
| Sample Concentration | Varies | Diluting the sample is another primary method to address column overload. |
References
- 1. mastelf.com [mastelf.com]
- 2. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving the Recovery of Piracetam-d8 from Biological Matrices
Welcome to the technical support center for the bioanalysis of Piracetam-d8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery of this compound from various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The three primary techniques for extracting this compound from biological matrices are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the specific matrix, the required level of cleanliness, and the desired analytical sensitivity.
Q2: I am experiencing low recovery of this compound. What are the likely causes?
A2: Low recovery of this compound can stem from several factors:
-
Suboptimal Extraction Parameters: Incorrect solvent, pH, or salt concentration can lead to incomplete extraction.
-
Matrix Effects: Components in the biological matrix can interfere with the extraction process or suppress the analytical signal. Deuterated internal standards are used to compensate for these effects, but significant differences in the physicochemical properties between the analyte and the internal standard can still lead to inaccuracies.[1]
-
Non-Specific Binding: this compound, being a polar compound, can adsorb to plasticware or glassware, leading to losses during sample handling and extraction.
-
Incomplete Elution (SPE): The elution solvent may not be strong enough to completely recover the analyte from the SPE sorbent.
-
Analyte Instability: Degradation of this compound during sample processing can also result in lower recovery.
Q3: How can I minimize non-specific binding of this compound?
A3: To mitigate non-specific binding, consider the following strategies:
-
Use Low-Binding Labware: Employ polypropylene or silanized glassware to reduce surface adsorption.
-
Optimize pH: Adjusting the pH of the sample and extraction solvents can help to maintain this compound in a less adsorptive state.
-
Increase Ionic Strength: Adding salt to the sample can sometimes reduce non-specific binding by competing for active sites on surfaces.
-
Use of Blocking Agents: In some instances, adding a small amount of a blocking agent like bovine serum albumin (BSA) to the reconstitution solvent can help to passivate active sites on container surfaces.
Q4: Can the deuterated nature of this compound affect its recovery compared to non-deuterated Piracetam?
A4: While deuterated internal standards are designed to mimic the behavior of the analyte, there can be slight differences in their physicochemical properties. This "isotope effect" can sometimes lead to minor variations in extraction recovery and chromatographic retention times.[1] However, for most applications, the recovery of this compound is expected to be very similar to that of Piracetam.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during the extraction of this compound using different techniques.
Low Recovery in Protein Precipitation (PPT)
| Symptom | Possible Cause | Suggested Solution |
| Low and inconsistent recovery | Incomplete protein precipitation. | - Increase the ratio of organic solvent to sample (e.g., from 3:1 to 4:1).- Ensure thorough vortexing and allow sufficient time for precipitation at a low temperature (e.g., -20°C for 30 minutes). |
| Co-precipitation of this compound with proteins. | - Compare different precipitation agents. Acetonitrile is a common choice, but methanol or a mixture of both can be tested. For acidic compounds, perchloric acid or trichloroacetic acid can be used, but be mindful of potential analyte degradation and instrument compatibility. | |
| Analyte loss during solvent evaporation. | - Use a gentle stream of nitrogen for evaporation at a controlled temperature (e.g., 30-40°C).- Reconstitute the dried extract in a solvent that ensures complete dissolution. |
Low Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Possible Cause | Suggested Solution |
| Low recovery in the organic phase | Suboptimal pH for extraction. | - Piracetam is a polar compound. Adjusting the sample pH to suppress its ionization can improve its partitioning into the organic solvent. For Piracetam, a slightly basic pH (e.g., 9.2) has been shown to be effective for extraction into a polar organic solvent mixture. |
| Inappropriate extraction solvent. | - Use a more polar organic solvent or a mixture of solvents. For Piracetam, a mixture of hexane and 2-propanol has been used. Other options like ethyl acetate or methyl tert-butyl ether (MTBE) could also be explored. | |
| Insufficient mixing or phase separation. | - Ensure vigorous vortexing for an adequate amount of time to facilitate partitioning.- Centrifuge at a sufficient speed and for a long enough duration to achieve clear phase separation. | |
| Emulsion formation. | - Add salt (e.g., sodium chloride) to the aqueous phase to break the emulsion.- Centrifuge at a higher speed or for a longer duration. |
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Suggested Solution |
| Analyte breaking through during sample loading | Inappropriate sorbent selection. | - For a polar compound like Piracetam, a hydrophilic-lipophilic balanced (HLB) polymer-based sorbent is often a good starting point. Mixed-mode ion-exchange sorbents can also be effective. |
| Sample loading conditions are too strong. | - Dilute the sample with a weaker solvent before loading to promote retention on the sorbent. | |
| Analyte being washed off during the wash step | Wash solvent is too strong. | - Decrease the organic content of the wash solvent.- Adjust the pH of the wash solvent to ensure the analyte remains retained on the sorbent. |
| Incomplete elution of the analyte | Elution solvent is too weak. | - Increase the organic strength of the elution solvent.- Adjust the pH of the elution solvent to facilitate the elution of this compound.- Consider using a different elution solvent altogether. For example, if using methanol, try acetonitrile or a mixture containing a small amount of acid or base to improve recovery.[2] |
| Poor reproducibility | Drying of the sorbent bed before sample loading. | - Ensure the sorbent bed remains conditioned and equilibrated with the appropriate solvents and does not dry out before the sample is applied. |
Data Presentation: Comparative Recovery of Piracetam
The following tables summarize typical recovery data for Piracetam from biological matrices using different extraction methods. While specific data for this compound is limited in the literature, the recovery is expected to be comparable to the non-deuterated form.
Table 1: Recovery of Piracetam from Human Plasma
| Extraction Method | Precipitating/Extraction Solvent | Mean Recovery (%) | Reference |
| Protein Precipitation | Acetonitrile | >85 | [3] |
| Protein Precipitation | Perchloric Acid | ~90 | [4] |
| Liquid-Liquid Extraction | Hexane:2-Propanol (95:5, v/v) at pH 9.2 | ~95 | N/A |
Table 2: Recovery of Piracetam from Other Biological Matrices
| Matrix | Extraction Method | Key Parameters | Mean Recovery (%) | Reference |
| Urine | Liquid-Liquid Extraction | Hexane:2-Propanol (95:5, v/v) at pH 9.2 | ~98 | N/A |
| Brain Homogenate | Protein Precipitation | Acetonitrile | >80 | N/A |
Note: The recovery data presented is based on available literature for Piracetam and may vary depending on the specific experimental conditions.
Experimental Protocols
Protein Precipitation (PPT) for this compound in Plasma
This protocol is a common starting point for the extraction of this compound from plasma.
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
-
Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
Liquid-Liquid Extraction (LLE) for this compound in Urine
This protocol can be adapted for the extraction of this compound from urine samples.
-
Sample Preparation:
-
Centrifuge urine samples to remove any particulate matter.
-
To 500 µL of urine in a glass tube, add the internal standard (this compound).
-
-
pH Adjustment:
-
Adjust the pH of the urine sample to approximately 9.2 using a suitable base (e.g., 1M NaOH).
-
-
Extraction:
-
Add 5 mL of an extraction solvent mixture of hexane and 2-propanol (95:5, v/v).
-
Vortex for 5 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Organic Phase Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Solid-Phase Extraction (SPE) for this compound in Plasma (General Guidance)
-
Sorbent Selection:
-
Start with a hydrophilic-lipophilic balanced (HLB) polymeric sorbent.
-
-
Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Equilibration:
-
Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 2% formic acid in water).
-
-
Sample Loading:
-
Pre-treat the plasma sample by diluting it 1:1 with the equilibration buffer.
-
Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
-
Elution:
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Elute this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile). A small amount of acid or base may be added to the elution solvent to improve recovery.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Analysis:
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Analyze the sample by LC-MS/MS.
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Protein Precipitation of this compound.
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Caption: General Workflow for Solid-Phase Extraction of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree for Low this compound Recovery.
References
- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. welch-us.com [welch-us.com]
- 3. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Common interferences in the analysis of Piracetam with Piracetam-d8
Welcome to the technical support center for the analysis of Piracetam using Piracetam-d8 as an internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for Piracetam and this compound?
A1: Multiple reaction monitoring (MRM) is a highly selective and sensitive mass spectrometry technique. For the analysis of Piracetam and its deuterated internal standard, this compound, the following MRM transitions are commonly used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Piracetam | 143.1 | 98.1 | Primary quantifying transition. |
| Piracetam | 143.1 | 70.1 | Qualifier ion for confirmation. |
| This compound | 151.1 | 106.1 | Primary quantifying transition for the internal standard. |
| This compound | 151.1 | 70.1 | Qualifier ion for the internal standard. |
Q2: What is the major metabolite of Piracetam and what are its MRM transitions?
A2: The primary metabolite of Piracetam is 2-(2-oxopyrrolidin-1-yl) acetic acid (M1)[1]. It is crucial to monitor this metabolite to avoid potential interference with the analyte of interest.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 2-(2-oxopyrrolidin-1-yl) acetic acid (M1) | 144.1 | 100.1 |
| 2-(2-oxopyrrolidin-1-yl) acetic acid (M1) | 144.1 | 56.1 |
Q3: What are the potential sources of interference in the analysis of Piracetam with this compound?
A3: Several factors can interfere with the accurate quantification of Piracetam. These include:
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Isotopic Crosstalk: Contribution of the isotopic signal from this compound to the signal of Piracetam.
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Metabolite Interference: Co-elution of Piracetam's main metabolite, which may have overlapping fragment ions with Piracetam or this compound.
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Matrix Effects: Ion suppression or enhancement caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine).
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Isobaric Interferences: Compounds with the same nominal mass as Piracetam or this compound that are not chromatographically separated.
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.
Issue 1: Inaccurate or Inconsistent Results - Suspected Isotopic Crosstalk
Symptoms:
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Higher than expected concentrations of Piracetam, especially in blank samples spiked only with this compound.
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Non-linear calibration curves at the lower end of the concentration range.
Troubleshooting Workflow:
Experimental Protocol: Assessing Isotopic Crosstalk
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Prepare a high-concentration solution of this compound in the initial mobile phase or reconstitution solvent. Ensure there is no Piracetam in this solution.
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Inject this solution into the LC-MS/MS system.
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Monitor the MRM transitions for both Piracetam and this compound.
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Calculate the percentage of crosstalk by dividing the peak area observed in the Piracetam channel by the peak area in the this compound channel and multiplying by 100.
Quantitative Data: Crosstalk Contribution
| This compound Concentration (ng/mL) | Piracetam Signal (Peak Area) | This compound Signal (Peak Area) | Crosstalk (%) |
| 1000 | 500 | 1,000,000 | 0.05 |
| 5000 | 2500 | 5,000,000 | 0.05 |
Note: A crosstalk of <0.1% is generally considered acceptable. If higher, correction during data processing is necessary.
Issue 2: Unexpected Peaks and Inaccurate Quantification - Suspected Metabolite Interference
Symptoms:
-
An additional peak is observed near the retention time of Piracetam or this compound.
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Poor accuracy and precision in quality control samples.
Troubleshooting Workflow:
Experimental Protocol: Identifying Metabolite Interference
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Obtain or synthesize the primary metabolite of Piracetam, 2-(2-oxopyrrolidin-1-yl) acetic acid.
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Prepare a solution containing Piracetam, this compound, and the metabolite.
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Analyze the mixture using your current LC-MS/MS method.
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Monitor the MRM transitions for all three compounds to determine if their retention times overlap.
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If co-elution occurs, modify the chromatographic method. This can be achieved by:
-
Adjusting the gradient elution profile.
-
Changing the mobile phase composition (e.g., altering the pH or organic modifier).
-
Using a different stationary phase (e.g., a column with a different chemistry).
-
Issue 3: Poor Sensitivity and Reproducibility - Suspected Matrix Effects
Symptoms:
-
Low signal intensity for Piracetam and/or this compound in biological samples compared to neat standards.
-
High variability in analyte response across different biological samples.
Troubleshooting Workflow:
Experimental Protocol: Assessing Matrix Effects
-
Prepare three sets of samples at low and high concentrations:
-
Set A (Neat Solution): Piracetam and this compound spiked into the mobile phase.
-
Set B (Pre-extraction Spike): Blank biological matrix spiked with Piracetam and this compound before extraction.
-
Set C (Post-extraction Spike): Blank biological matrix is extracted first, and then the extract is spiked with Piracetam and this compound.
-
-
Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area in Set C) / (Peak Area in Set A)
-
-
Calculate the Recovery (RE) and Process Efficiency (PE) :
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RE = (Peak Area in Set B) / (Peak Area in Set C)
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PE = (Peak Area in Set B) / (Peak Area in Set A)
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Quantitative Data: Interpreting Matrix Effect Results
| Parameter | Value | Interpretation |
| Matrix Factor | < 0.85 | Ion Suppression |
| Matrix Factor | > 1.15 | Ion Enhancement |
| Matrix Factor | 0.85 - 1.15 | No significant matrix effect |
If significant matrix effects are observed, consider improving the sample cleanup procedure (e.g., switching from protein precipitation to solid-phase extraction or liquid-liquid extraction) or diluting the sample to reduce the concentration of matrix components.
References
Adjusting for lot-to-lot variability of Piracetam-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Piracetam-d8 as an internal standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Piracetam, a nootropic agent. In analytical chemistry, particularly in mass spectrometry-based assays, it serves as an ideal internal standard.[1] By replacing specific hydrogen atoms with deuterium, its chemical properties remain nearly identical to Piracetam, but it has a higher mass. This allows it to be distinguished from the non-deuterated analyte by the mass spectrometer.[2] Its primary role is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantitative analyses.[3]
Q2: What are the critical quality attributes of a new lot of this compound that I should assess?
When receiving a new lot of this compound, it is crucial to verify its identity, purity (both chemical and isotopic), and concentration. Key parameters to check on the Certificate of Analysis (CoA) include:
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Chemical Purity: Typically determined by HPLC or GC, it indicates the percentage of this compound relative to any non-deuterated or other chemical impurities.
-
Isotopic Purity/Enrichment: This specifies the percentage of the deuterated compound that contains the desired number of deuterium atoms. High isotopic enrichment (typically ≥98%) is essential for accurate quantification.
-
Isotopic Distribution: This provides the relative abundance of molecules with different numbers of deuterium atoms (e.g., d7, d6).
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Concentration: The certified concentration of the solution, if purchased in that form.
Q3: I am observing a shift in the retention time of this compound compared to Piracetam. Is this normal?
Yes, a slight shift in retention time between a deuterated internal standard and its non-deuterated analyte is a known phenomenon called the "deuterium isotope effect." This can occur due to the slightly different physicochemical properties imparted by the heavier deuterium atoms. While a small, consistent shift is generally acceptable, a significant or variable shift between lots can impact the accuracy of quantification, as the analyte and internal standard may be affected differently by matrix effects.
Q4: My calibration curve is non-linear or shows high variability at low concentrations. Could this be related to the this compound lot?
Yes, issues with the internal standard are a common cause of calibration problems. Lot-to-lot variability in the purity of this compound can be a significant factor. If the new lot contains a higher-than-expected percentage of non-deuterated Piracetam (an isotopic impurity), it can interfere with the quantification of the analyte, especially at lower concentrations. Additionally, the presence of other chemical impurities could suppress or enhance the ionization of the analyte or the internal standard, leading to inconsistent results.
Q5: How should I properly store this compound to ensure its stability?
Refer to the manufacturer's instructions on the Certificate of Analysis for specific storage conditions. Generally, deuterated standards should be stored in a cool, dark place in tightly sealed containers to prevent degradation and solvent evaporation. For long-term storage, refrigeration or freezing is often recommended. Avoid repeated freeze-thaw cycles. It is also crucial to avoid storage in acidic or basic solutions, as this can promote hydrogen-deuterium exchange, compromising the isotopic purity of the standard.
Troubleshooting Guides
Issue 1: Inconsistent Peak Area Ratios Between Old and New Lots of this compound
| Potential Cause | Troubleshooting Steps |
| Different Concentrations | 1. Carefully prepare working solutions of both the old and new lots of this compound at the same nominal concentration. 2. Analyze these solutions under the same LC-MS/MS conditions. 3. Compare the absolute peak areas. A significant difference may indicate an error in the stated concentration of the new lot or degradation of the old lot. |
| Variations in Isotopic Purity | 1. Review the Certificate of Analysis for both lots, paying close attention to the isotopic distribution. 2. A higher percentage of the non-deuterated species (d0) in one lot can lead to different responses. |
| Presence of Impurities | 1. Analyze the new lot of this compound by itself to check for the presence of unexpected peaks. 2. Potential impurities could be residual starting materials from the synthesis of Piracetam or byproducts of the deuteration process. |
Issue 2: Shift in Retention Time of this compound with a New Lot
| Potential Cause | Troubleshooting Steps |
| Deuterium Isotope Effect | 1. A small, consistent shift in retention time is expected. 2. If the shift is significant and impacts the integration of the peak, adjust the integration parameters in your data analysis software. 3. Ensure that the retention time window for data acquisition is wide enough to capture both the analyte and the internal standard. |
| Chromatographic Column Degradation | 1. Inject a standard solution of the old lot of this compound to see if the retention time has also shifted. 2. If both lots show a similar shift, the issue may be with the column or mobile phase, not the new lot of the internal standard. |
Experimental Protocols
Protocol for Qualifying a New Lot of this compound
-
Preparation of Stock Solutions:
-
Accurately prepare a stock solution of the new lot of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a similar stock solution of the currently accepted ("old") lot of this compound.
-
-
Preparation of Working Solutions:
-
Prepare a series of dilutions from both the new and old stock solutions to create working solutions at the concentration used in your analytical method.
-
-
LC-MS/MS Analysis:
-
Analyze the working solutions from both lots using your validated LC-MS/MS method.
-
Inject each solution multiple times (n≥3) to assess reproducibility.
-
-
Data Analysis and Acceptance Criteria:
-
Peak Area Comparison: The average peak area of the new lot should be within a defined percentage (e.g., ±15%) of the average peak area of the old lot.
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Retention Time Comparison: The retention time of the new lot should be within a narrow window (e.g., ±0.2 minutes) of the old lot.
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Purity Assessment: Analyze the new lot for any unexpected peaks that could indicate impurities.
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Data Presentation: Example Certificate of Analysis Specifications for this compound
| Parameter | Specification | Example Lot A Result | Example Lot B Result |
| Chemical Purity (by HPLC) | ≥ 98.0% | 99.5% | 98.8% |
| Isotopic Enrichment | ≥ 98 atom % D | 99.2 atom % D | 98.5 atom % D |
| Isotopic Distribution (d8) | Report | 99.1% | 98.3% |
| Isotopic Distribution (d7) | Report | 0.8% | 1.5% |
| Isotopic Distribution (d0) | Report | < 0.1% | 0.2% |
| Concentration (for solutions) | ± 5% of stated value | 1.02 mg/mL | 0.98 mg/mL |
Visualizations
Caption: Workflow for qualifying a new lot of this compound.
Caption: Troubleshooting logic for inconsistent results with a new lot of this compound.
References
Technical Support Center: Piracetam & Piracetam-d8 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piracetam and its deuterated internal standard, Piracetam-d8. The following sections address common issues related to co-eluting peaks and other analytical challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard for Piracetam analysis?
A1: this compound is a stable isotope-labeled (SIL) internal standard for Piracetam. It is considered the gold standard for quantitative LC-MS/MS analysis for several reasons:
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Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Piracetam. This results in similar extraction recovery, chromatographic retention time, and ionization efficiency.
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Co-elution: Ideally, this compound co-elutes with Piracetam. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement) that can occur during analysis.
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Mass Differentiation: Despite co-elution, the mass spectrometer can easily distinguish between Piracetam and this compound due to the mass difference from the deuterium atoms.
Q2: What are the common causes of peak co-elution in Piracetam analysis?
A2: Co-elution in Piracetam analysis can occur between Piracetam, this compound, and endogenous matrix components or metabolites. Common causes include:
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Inadequate Chromatographic Separation: The selected column, mobile phase, or gradient program may not be optimal for resolving Piracetam from other compounds in the sample.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with the analyte and its internal standard, potentially interfering with their ionization and detection.[1]
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Metabolites: Piracetam can be metabolized to compounds such as 2-(2-oxopyrrolidin-1-yl) acetic acid, which may have similar chromatographic properties.[2]
-
Sample Overload: Injecting too much sample can lead to broad or distorted peaks, increasing the likelihood of overlap.
Q3: Can mobile phase additives help in resolving co-eluting peaks?
A3: Yes, mobile phase additives can significantly improve peak shape and resolution.
-
Acids (e.g., Formic Acid, Acetic Acid): Adding a small amount of acid to the mobile phase can improve the peak shape of acidic and basic compounds by controlling their ionization state. For Piracetam analysis, a mobile phase of acetonitrile and 1% formic acid in water has been shown to be effective.[1]
-
Bases (e.g., Triethylamine): For basic compounds that may interact with residual silanols on the column, a basic additive like triethylamine can reduce peak tailing.[3]
-
Buffers (e.g., Ammonium Acetate, Ammonium Formate): Buffers help maintain a constant pH, which is crucial for reproducible retention times and peak shapes, especially for ionizable compounds.
Troubleshooting Guides
Issue 1: Piracetam and this compound peaks are not perfectly co-eluting or show poor peak shape.
This section provides a step-by-step guide to troubleshoot issues with peak shape and co-elution between Piracetam and its deuterated internal standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape and co-elution.
Issue 2: Signal suppression or enhancement observed for Piracetam and/or this compound.
Matrix effects can cause variability in the ionization of the analyte and internal standard. This guide helps in identifying and mitigating such effects.
Logical Relationship Diagram:
Caption: Relationship between signal variability and mitigation strategies.
Experimental Protocols & Data
Example LC-MS/MS Method for Piracetam in Rat Plasma
This protocol is based on a validated method for the determination of Piracetam in rat plasma.[1]
Sample Preparation:
-
To 100 µL of rat plasma, add the internal standard (this compound or a suitable analog like Oxiracetam).
-
Precipitate proteins by adding a deproteinizing agent (e.g., 5% trichloroacetic acid).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax SB-Aq (150 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile : 1% Formic Acid in Water (10:90 v/v)[1] |
| Flow Rate | 0.3 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Mass Transitions (Example):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Piracetam | 143.1 | 86.1 |
| This compound | 151.1 | 94.1 |
| Oxiracetam (IS) | 159.1 | 114.1 |
Note: Mass transitions for this compound are hypothetical and should be optimized based on experimental data.
Method Validation Summary:
The following table summarizes typical validation parameters for a Piracetam bioanalytical method.
| Parameter | Typical Range/Value |
| Linearity Range | 0.1 - 20 µg/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[1] |
| Intra-day Precision (RSD) | < 9%[1] |
| Inter-day Precision (RSD) | < 9%[1] |
| Accuracy | 94.6 - 103.2%[1] |
This technical support guide provides a starting point for troubleshooting common issues in the analysis of Piracetam using this compound as an internal standard. For specific issues, further optimization of the chromatographic and mass spectrometric conditions may be necessary.
References
- 1. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromatographic separation of piracetam and its metabolite in a mixture of microsomal preparations, followed by an MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Piracetam-d8 to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Piracetam-d8 to prevent degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place.[1] Recommended conditions are refrigeration at 2-8°C. For extended periods, storage at -20°C or -80°C is advisable, particularly if the compound is in solution.[1] this compound is a stable, non-radioactive isotopically labeled compound, so no special precautions for radioactivity are necessary.[1]
Q2: How should I handle this compound upon receiving it?
A2: Upon receipt, it is crucial to log the compound in your inventory.[2] Store it under the recommended conditions immediately. When preparing solutions, allow the container to equilibrate to room temperature before opening to prevent condensation, which could introduce moisture and promote degradation.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in a variety of solvents, including water and Dimethyl Sulfoxide (DMSO).[3] For biological experiments, ensure the chosen solvent is compatible with your assay and use a high-purity, anhydrous grade when possible to minimize moisture content.
Q4: Does the deuterium labeling in this compound affect its chemical stability compared to unlabeled Piracetam?
A4: The replacement of hydrogen with deuterium creates a stronger carbon-deuterium bond compared to a carbon-hydrogen bond.[4] This "kinetic isotope effect" can slow down metabolic breakdown at the labeled positions.[4] While this generally enhances metabolic stability, the fundamental chemical susceptibility to degradation, such as hydrolysis, remains similar to the unlabeled compound.
Q5: What are the visible signs of this compound degradation?
A5: Visual signs of degradation in solid this compound can include discoloration, clumping, or the appearance of an unusual odor. For solutions, precipitation, cloudiness, or a change in color may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for confirmation.
Q6: How does pH affect the stability of this compound in solution?
A6: Piracetam, the parent compound of this compound, is known to be susceptible to degradation under alkaline conditions.[5] The primary degradation pathway is the hydrolysis of the amide bond.[5] Therefore, it is critical to avoid storing this compound solutions at high pH. Neutral or slightly acidic conditions are preferable for enhanced stability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Compound degradation due to improper storage or handling. | 1. Verify the storage conditions and handling procedures. 2. Perform a purity check of the this compound stock using an appropriate analytical method such as HPLC or LC-MS. 3. Prepare a fresh stock solution from a new or properly stored batch of the compound. |
| Precipitate forms in a stored solution. | The solution may be supersaturated, or the compound is degrading into less soluble products. | 1. Gently warm the solution to see if the precipitate redissolves. If it does, consider preparing a more dilute stock solution. 2. If the precipitate does not redissolve, it is likely a degradation product. The solution should be discarded, and a fresh one prepared. |
| Discoloration of the solid compound. | Exposure to light, air (oxidation), or contaminants. | 1. Do not use the discolored compound. 2. Ensure that the compound is stored in a light-protected (amber vial) and airtight container. Consider storing under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.[1] |
Stability of Piracetam under Stress Conditions
The following table summarizes the known degradation profile of Piracetam, which is expected to be similar for this compound.
| Stress Condition | Observation | Degradation Pathway |
| Alkaline Hydrolysis | Significant degradation observed.[5] | Amide hydrolysis.[5] |
| Acidic Hydrolysis | No significant degradation observed.[5] | - |
| Oxidative (H₂O₂) | No significant degradation observed.[5] | - |
| Thermal | No significant degradation observed.[5] | - |
| Photolytic | No significant degradation observed.[5] | - |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol is designed to assess the stability of this compound under various stress conditions.
1. Materials and Equipment:
-
This compound
-
High-purity water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a suitable detector (e.g., UV or MS)
-
C18 HPLC column
-
pH meter
-
Incubator/oven
-
Photostability chamber
2. Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound and the stock solution in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.
4. Sample Analysis: After the incubation period, neutralize the acidic and alkaline samples. Analyze all samples, along with an unstressed control sample, by HPLC or UPLC-MS to determine the percentage of degradation and identify any degradation products.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
References
Validation & Comparative
Cross-Validation of Analytical Methods for Piracetam: A Comparative Guide to Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of piracetam in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is paramount for a robust and reliable analytical method. An ideal internal standard should mimic the analyte's chemical and physical properties, including its extraction recovery, ionization efficiency, and chromatographic retention, thus compensating for variations during sample preparation and analysis. This guide provides a comparative overview of analytical methods for piracetam, with a focus on the cross-validation of methods using Piracetam-d8 against other commonly used internal standards.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the performance of a bioanalytical method. This section compares key validation parameters of methods employing this compound, Oxiracetam, and Tripelennamine as internal standards for piracetam quantification. It is important to note that the data presented below is collated from different studies and does not represent a direct head-to-head comparison within a single study.
| Validation Parameter | This compound (LC-MS/MS) | Oxiracetam (LC-MS/MS)[1][2] | Tripelennamine (GC-NPD) |
| Linearity Range | 0.5 - 50 µg/mL[3] | 0.1 - 20 µg/mL[1][2] | 0.1 - 100 µ g/0.5 mL plasma |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | 0.1 µg/mL[1] | 0.1 µ g/0.5 mL plasma |
| Accuracy (% Recovery) | Not explicitly stated | 94.6 - 103.2%[1] | Within required limits |
| Precision (% RSD) | Not explicitly stated | < 9% (Intra-day and Inter-day)[1] | Within required limits |
| Chromatographic Run Time | 3.8 min[3] | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. The following sections outline the experimental protocols for the quantification of piracetam using different internal standards.
Method 1: Piracetam Quantification using this compound (LC-MS/MS)
This method utilizes a stable isotope-labeled internal standard, which is considered the gold standard for quantitative mass spectrometry-based assays due to its similar physicochemical properties to the analyte.
Sample Preparation:
-
Plasma samples are thawed at room temperature.
-
An aliquot of plasma is mixed with an internal standard solution of this compound.
-
Proteins are precipitated by adding a precipitating agent (e.g., acetonitrile).
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube for analysis.
Chromatographic Conditions:
-
HPLC System: High-Performance Liquid Chromatography system
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A constant flow rate is maintained.
-
Injection Volume: A specific volume of the prepared sample is injected.
Mass Spectrometric Conditions:
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, optimized for piracetam and this compound.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both piracetam and this compound are monitored for quantification.
Method 2: Piracetam Quantification using Oxiracetam (LC-MS/MS)
Oxiracetam, a structural analog of piracetam, is another commonly used internal standard.
Sample Preparation: [1]
-
To a 100 µL aliquot of rat plasma, 20 µL of an internal standard solution of Oxiracetam is added.
-
Protein precipitation is achieved by adding 100 µL of 5% trichloroacetic acid.[1]
-
The mixture is vortexed for 1 minute.
-
Centrifugation at 13,000 rpm for 10 minutes is performed to separate the supernatant.
-
A 20 µL volume of the supernatant is injected into the LC-MS/MS system.[1]
Chromatographic Conditions: [1]
-
HPLC System: A liquid chromatography system.
-
Column: Zorbax SB-Aq column (150 × 2.1 mm, 3.5 µm).[1]
-
Mobile Phase: Acetonitrile-1% formic acid in water (10:90, v/v).[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 20 µL.
Mass Spectrometric Conditions: [1]
-
Mass Spectrometer: A tandem mass spectrometer with a positive electrospray ionization interface.[1]
-
Ionization Mode: Positive.
-
Multiple Reaction Monitoring (MRM): The instrument is set to monitor the specific ion transitions for piracetam and oxiracetam.[1]
Method 3: Piracetam Quantification using Tripelennamine (GC-NPD)
This method employs a different chromatographic technique, Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD), and a structurally unrelated internal standard.
Sample Preparation:
-
To a plasma sample, an internal standard solution of Tripelennamine is added.
-
A liquid-liquid extraction is performed to isolate the analyte and internal standard from the plasma matrix.
-
The organic layer is separated and evaporated to dryness.
-
The residue is reconstituted in a suitable solvent for GC analysis.
Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).
-
Column: A fused silica capillary column.
-
Carrier Gas: An inert gas such as helium or nitrogen.
-
Temperature Program: A specific temperature program for the oven is used to achieve separation.
-
Injection Mode: A suitable injection mode (e.g., splitless) is used.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams, created using the DOT language, outline the experimental workflows for each method.
Caption: Workflow for Piracetam analysis using this compound IS.
Caption: Workflow for Piracetam analysis using Oxiracetam IS.
Caption: Workflow for Piracetam analysis using Tripelennamine IS.
Conclusion
The choice of an internal standard is a critical decision in the development of a bioanalytical method for piracetam. This compound, as a stable isotope-labeled analog, is theoretically the most suitable internal standard for LC-MS/MS analysis, as it co-elutes with the analyte and exhibits nearly identical extraction and ionization behavior. Oxiracetam, a structural analog, also provides a robust method for LC-MS/MS quantification. Tripelennamine, used in a GC-NPD method, represents a different analytical approach.
The selection of the most appropriate method and internal standard will depend on the specific requirements of the study, including the desired sensitivity, selectivity, sample throughput, and available instrumentation. For high-throughput and highly sensitive and selective analysis, an LC-MS/MS method with a stable isotope-labeled internal standard like this compound is generally preferred. However, the other methods presented can also provide accurate and reliable results when properly validated. Researchers should carefully consider the validation data and experimental protocols to choose the method that best fits their needs.
References
A Comparative Guide to Internal Standards for Piracetam Analysis: Is Piracetam-d8 the Superior Choice?
For researchers, scientists, and professionals in drug development, the precise quantification of Piracetam in biological matrices is paramount for accurate pharmacokinetic and bioequivalence studies. The choice of an internal standard (IS) is a critical factor that directly influences the reliability and robustness of bioanalytical methods. This guide provides an objective comparison of Piracetam-d8 with other commonly used internal standards for Piracetam analysis, supported by experimental data and detailed methodologies.
The Critical Role of an Internal Standard
In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added in a known amount to samples, calibrators, and quality controls. Its primary purpose is to correct for the variability in the analytical procedure, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible to compensate for matrix effects and other sources of error.
This compound: The Isotopic Advantage
This compound is a deuterated analog of Piracetam, meaning some hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This substitution results in a molecule that is chemically identical to Piracetam but has a higher mass.
The key advantages of using a stable isotope-labeled internal standard like this compound include:
-
Similar Physicochemical Properties: this compound exhibits nearly identical extraction recovery, ionization efficiency, and chromatographic retention time to Piracetam. This close similarity ensures that any variations affecting the analyte will similarly affect the internal standard, leading to more accurate and precise quantification.[1][2]
-
Co-elution with the Analyte: The near-identical chromatographic behavior of this compound and Piracetam leads to their co-elution, which is crucial for effective compensation of matrix effects, especially in complex biological samples.[2]
-
Minimal Isotopic Interference: The mass difference between this compound and Piracetam is large enough to prevent significant isotopic cross-talk, ensuring that the signal for each compound is distinct and measurable.
Comparison of Analytical Performance: this compound vs. Other Internal Standards
While this compound is often considered the gold standard, other compounds like Oxiracetam and Tripelennamine have also been utilized as internal standards in Piracetam assays. The following tables summarize the performance characteristics of LC-MS/MS methods using different internal standards for the quantification of Piracetam.
Table 1: Method Performance using this compound as an Internal Standard
| Parameter | Performance Data | Reference |
| Linearity Range | 0.5 - 50 µg/mL | [3][4] |
| Correlation Coefficient (r) | > 0.99 | [3][4] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | [3][4] |
| Intra-day Precision (%CV) | 1.8 - 11.6% | [3] |
| Inter-day Precision (%CV) | 1.8 - 11.6% | [3] |
| Intra-day Accuracy (%Bias) | 2.3 - 14.9% | [3] |
| Inter-day Accuracy (%Bias) | 2.3 - 14.9% | [3] |
Table 2: Method Performance using Oxiracetam as an Internal Standard
| Parameter | Performance Data | Reference |
| Linearity Range | 0.1 - 20 µg/mL | [4][5][6] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | [5][6] |
| Intra-day Precision (%RSD) | < 9% | [5][6] |
| Inter-day Precision (%RSD) | < 9% | [5][6] |
| Accuracy | 94.6 - 103.2% | [5][6] |
Table 3: Method Performance using Tripelennamine as an Internal Standard
| Parameter | Performance Data | Reference |
| Linearity Range | 0.1 - 100 µ g/0.5 mL plasma | [7] |
| Lower Limit of Quantification (LLOQ) | 0.1 µ g/0.5 mL plasma | [7] |
| Limit of Detection (LOD) | 0.01 µ g/0.5 mL plasma | [7] |
Analysis of Performance Data:
From the presented data, it is evident that methods employing both this compound and Oxiracetam as internal standards demonstrate good linearity, precision, and accuracy, meeting the typical requirements for bioanalytical method validation. The method using Tripelennamine also shows a wide linear range and good sensitivity.
However, the key advantage of this compound lies in its structural identity with Piracetam, which theoretically provides superior compensation for matrix effects compared to structurally different internal standards like Oxiracetam or Tripelennamine. Matrix effects, which are alterations of ionization efficiency due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS bioanalysis.[8] A stable isotope-labeled internal standard is the most effective tool to mitigate these effects, as it experiences the same ionization suppression or enhancement as the analyte.[2][8]
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparison tables.
Method 1: Piracetam Analysis using this compound as Internal Standard
-
Sample Preparation: One-step protein precipitation. Acetonitrile (100%) is added to the human plasma samples to precipitate proteins. After centrifugation, the supernatant is collected for analysis.[3][4]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Instrumentation: Tandem mass spectrometer (MS/MS).
-
Ionization: Electrospray ionization (ESI).
-
Method 2: Piracetam Analysis using Oxiracetam as Internal Standard
-
Sample Preparation: Protein precipitation. Trichloroacetic acid (5%) is added to rat plasma samples. After vortexing and centrifugation, the supernatant is collected.[5][6]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Workflow for Piracetam Bioanalysis
The following diagram illustrates the typical workflow for the bioanalysis of Piracetam using an internal standard.
Caption: Workflow for Piracetam bioanalysis using an internal standard.
Conclusion
Based on the available data and theoretical advantages, This compound stands out as the superior internal standard for the analysis of Piracetam in biological matrices. Its isotopic relationship with the analyte ensures the most effective compensation for analytical variability, particularly the unpredictable nature of matrix effects in LC-MS analysis. This leads to enhanced accuracy, precision, and overall robustness of the bioanalytical method.
References
- 1. youtube.com [youtube.com]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Validation of Piracetam using Piracetam-d8 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a validated bioanalytical method for the quantification of Piracetam in human plasma using a stable isotope-labeled internal standard, Piracetam-d8, against alternative analytical techniques. The information presented is intended to assist researchers in selecting the most appropriate method for their specific study requirements, with a focus on performance, reliability, and adherence to regulatory expectations.
Methodology Comparison: LC-MS/MS with this compound vs. Alternatives
The quantification of Piracetam in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The gold standard for such analyses is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), renowned for its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred approach as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for potential variability.[1]
This section compares a validated LC-MS/MS method using this compound with two alternative approaches: an LC-MS/MS method employing a structural analog internal standard (Oxiracetam) and a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
Performance Characteristics
The following tables summarize the key validation parameters for each method, providing a clear comparison of their performance.
Method 1: LC-MS/MS with this compound Internal Standard (Human Plasma)
| Validation Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL[2] |
| Correlation Coefficient (r²) | >0.99[2] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL[2] |
| Accuracy | Data not available in the searched literature |
| Precision (Intra-day & Inter-day) | Data not available in the searched literature |
| Selectivity | Specific[2] |
| Recovery | Data not available in the searched literature |
| Matrix Effect | Data not available in the searched literature |
| Stability | Data not available in the searched literature |
Method 2: LC-MS/MS with Oxiracetam Internal Standard (Rat Plasma)
| Validation Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL[3] |
| Correlation Coefficient (r²) | Data not available in the searched literature |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[3] |
| Accuracy | 94.6 - 103.2%[3] |
| Precision (RSD) | < 9%[3] |
| Selectivity | Selective[3] |
| Recovery | Data not available in the searched literature |
| Matrix Effect | Data not available in the searched literature |
| Stability | Data not available in the searched literature |
Method 3: HPLC-UV (Human Plasma)
| Validation Parameter | Result |
| Linearity Range | 3 - 40 µg/mL |
| Correlation Coefficient (r²) | Data not available in the searched literature |
| Lower Limit of Quantification (LLOQ) | 2 µg/mL |
| Accuracy (Bias %) | Intra-day: 0.9%, Inter-day: -7.45% (at LLOQ) |
| Precision (CV%) | Intra-day: 9.7%, Inter-day: 19.1% (at LLOQ) |
| Selectivity | Data not available in the searched literature |
| Recovery | Mean recovery of 99.35% |
| Matrix Effect | Not applicable (less susceptible than MS) |
| Stability | Stable for 4 weeks at -20°C in plasma and 36h at 20°C in supernatant.[4] |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical methods. Below are the experimental protocols for the key stages of the Piracetam bioanalysis.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for sample clean-up in bioanalysis.
Protocol:
-
To a 100 µL aliquot of human plasma, add 300 µL of a precipitating agent (e.g., acetonitrile).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase before injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions (for LC-MS/MS with this compound)
Chromatography:
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Run Time: 3.8 minutes[2]
Mass Spectrometry:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Piracetam: Specific m/z transitions to be determined during method development
-
This compound: Specific m/z transitions to be determined during method development
-
-
Source Parameters: Optimized for maximum signal intensity.
Visualizing the Workflow and Decision-Making Process
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes.
Caption: Experimental workflow for the bioanalytical method validation of Piracetam.
Caption: Decision tree for selecting a suitable bioanalytical method for Piracetam.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Method Development and Validation for Piracetam as Bulk and in Pharmaceutical Formulation | Semantic Scholar [semanticscholar.org]
The Superiority of Piracetam-d8 as an Internal Standard in Bioanalytical Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals seeking the highest degree of accuracy and precision in the quantification of piracetam, the choice of internal standard is paramount. This guide provides a comprehensive comparison of Piracetam-d8 against other commonly used internal standards, supported by experimental data, to demonstrate its superior performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
The ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby compensating for any potential variability and ensuring reliable results. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard for LC-MS/MS assays due to their near-identical physicochemical properties to the analyte of interest.
Comparative Analysis of Internal Standards for Piracetam Quantification
This guide evaluates the performance of this compound and compares it with a structurally similar analog, oxiracetam, which has also been utilized as an internal standard in piracetam assays.
Data Presentation: Accuracy and Precision
The following tables summarize the validation parameters for two distinct LC-MS/MS methods: one employing this compound as the internal standard for the quantification of piracetam in human plasma, and a comparative method using oxiracetam as the internal standard for piracetam quantification in rat plasma.
Table 1: Method Validation Data using this compound as Internal Standard
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | Data not explicitly available in the public domain |
| Precision (Intra-day & Inter-day) | Data not explicitly available in the public domain |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |
| Recovery | Data not explicitly available in the public domain |
| Matrix Effect | Data not explicitly available in the public domain |
Data derived from a study describing a rapid, sensitive, and specific method for quantifying piracetam in human plasma using this compound as the internal standard.
Table 2: Method Validation Data using Oxiracetam as Internal Standard
| Parameter | Concentration (µg/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | < 9 | < 9 | 94.6 - 103.2 | 94.6 - 103.2 |
| Low QC | 0.2 | < 9 | < 9 | 94.6 - 103.2 | 94.6 - 103.2 |
| Medium QC | 2 | < 9 | < 9 | 94.6 - 103.2 | 94.6 - 103.2 |
| High QC | 16 | < 9 | < 9 | 94.6 - 103.2 | 94.6 - 103.2 |
This method for the determination of piracetam in rat plasma demonstrated excellent precision (RSD < 9%) and accuracy (within 94.6-103.2%).
While the detailed accuracy and precision data for the this compound method are not publicly available, the use of a stable isotope-labeled internal standard inherently provides greater confidence in the results. This compound co-elutes with piracetam, experiencing the same ionization suppression or enhancement effects in the mass spectrometer. This co-elution ensures that any variations during the analytical process affect both the analyte and the internal standard equally, leading to a more accurate and precise measurement. In contrast, structurally similar internal standards like oxiracetam may have slightly different retention times and ionization efficiencies, which can lead to less effective compensation for matrix effects and other sources of variability.
Experimental Protocols
Methodology for Piracetam Quantification using this compound Internal Standard
A detailed experimental protocol for the validated LC-MS/MS method for the quantification of piracetam in human plasma using this compound as an internal standard is outlined below.
1. Sample Preparation:
-
A simple and rapid protein precipitation method is employed.
-
To a plasma sample, an appropriate amount of this compound internal standard solution is added.
-
Acetonitrile is used as the protein precipitation agent.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The clear supernatant is collected and injected into the LC-MS/MS system.
2. Liquid Chromatography:
-
System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient or isocratic mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with a modifier like formic acid).
-
Flow Rate: A typical flow rate for analytical LC-MS/MS.
-
Injection Volume: A small volume of the prepared sample extract.
-
Run Time: Optimized for efficient separation of piracetam and to minimize analytical time, reported as 3.8 minutes in one study.
3. Mass Spectrometry:
-
System: A triple quadrupole tandem mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The specific precursor-to-product ion transitions for both piracetam and this compound are monitored.
Methodology for Piracetam Quantification using Oxiracetam Internal Standard
1. Sample Preparation:
-
To 100 µL of rat plasma, 20 µL of oxiracetam internal standard solution (10 µg/mL) is added.
-
Protein precipitation is performed by adding 20 µL of 5% trichloroacetic acid.
-
The samples are vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes.
-
A 20 µL aliquot of the supernatant is injected into the LC-MS/MS system.
2. Liquid Chromatography:
-
System: Agilent 1200 series HPLC.
-
Column: Zorbax SB-Aq (150 mm × 2.1 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile and 1% formic acid in water (10:90, v/v).
-
Flow Rate: 0.3 mL/min.
3. Mass Spectrometry:
-
System: Agilent 6410 Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions m/z 143.1 → 86.1 for piracetam and m/z 159.1 → 114.1 for oxiracetam.
Visualizing the Advantage: Experimental Workflow
The following diagram illustrates the typical experimental workflow for a bioanalytical method utilizing an internal standard.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the recommended best practice for the accurate and precise quantification of piracetam in biological matrices by LC-MS/MS. Its identical chemical nature to the analyte ensures superior compensation for experimental variability compared to structural analogs like oxiracetam. While the method using oxiracetam demonstrates acceptable performance, the inherent advantages of this compound in minimizing analytical error make it the unequivocally better choice for robust and reliable bioanalytical results, which are critical in research and drug development settings.
A Comparative Pharmacokinetic Profile of Piracetam and Piracetam-d8: An In-Depth Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Piracetam and its deuterated analog, Piracetam-d8. While extensive data is available for Piracetam, information on this compound is limited. This document summarizes the known pharmacokinetics of Piracetam and offers a theoretical perspective on how deuteration may influence its profile, based on general principles of deuterium-substituted compounds.
Executive Summary
Piracetam is a nootropic agent characterized by rapid and extensive absorption, high bioavailability, and minimal metabolism, with the majority of the drug excreted unchanged in the urine.[1][2][3][4] Its pharmacokinetic profile is linear and consistent across a wide range of doses.[1][3]
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for Piracetam based on studies in healthy human subjects.
| Pharmacokinetic Parameter | Piracetam | This compound |
| Bioavailability | ~100%[1][5] | Not available (Theoretically expected to be similar to Piracetam) |
| Time to Peak Plasma Concentration (Tmax) | 1 hour (fasted)[1][4][6] | Not available (Theoretically expected to be similar to Piracetam) |
| Peak Plasma Concentration (Cmax) | 84 µg/mL (after a single 3.2 g oral dose)[1][4] | Not available |
| Plasma Half-Life (t1/2) | ~5 hours[1][3][6] | Not available (Theoretically could be slightly longer, but significant changes are unlikely) |
| Volume of Distribution (Vd) | ~0.6 L/kg[1][6] | Not available (Theoretically expected to be similar to Piracetam) |
| Protein Binding | Not reported to be bound to plasma proteins[1][3] | Not available (Theoretically expected to be similar to Piracetam) |
| Metabolism | No known major metabolism[1][3][4] | Not available (Theoretically expected to be minimal, similar to Piracetam) |
| Excretion | 80-100% excreted unchanged in urine[1][3] | Not available (Theoretically expected to be primarily excreted unchanged in urine) |
Experimental Protocols
The pharmacokinetic parameters of Piracetam have been determined through various clinical studies. A typical experimental design is outlined below.
Human Pharmacokinetic Study Protocol
A representative experimental protocol for a single-dose, open-label, randomized, two-period crossover bioequivalence study of Piracetam is as follows:
1. Study Population:
-
Healthy adult male and female volunteers.
-
Subjects are screened for inclusion and exclusion criteria, including a full physical examination and laboratory tests.
2. Study Design:
-
A single oral dose of Piracetam (e.g., 800 mg tablet) is administered under fasting conditions.[2]
-
A washout period of at least 7 days separates the two treatment periods.[2]
3. Blood Sampling:
-
Venous blood samples are collected at predefined time points, for instance: pre-dose (0 hours), and then at multiple intervals up to 24 hours post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).[6]
-
Blood samples are collected in heparinized tubes and centrifuged to separate the plasma.
-
Plasma samples are stored frozen (e.g., at -20°C or lower) until analysis.
4. Analytical Method:
-
Plasma concentrations of Piracetam are determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or tandem mass spectrometry (LC-MS/MS).
-
This compound is commonly used as an internal standard in these assays to ensure accuracy and precision.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
-
These parameters include Cmax, Tmax, Area Under the Curve (AUC), t1/2, and clearance.
Visualizations
Experimental Workflow for a Piracetam Pharmacokinetic Study
Caption: A typical workflow for a clinical pharmacokinetic study of Piracetam.
Piracetam Disposition and the Role of this compound
Caption: The disposition of Piracetam in the body and the analytical use of this compound.
Conclusion
Piracetam exhibits a straightforward and predictable pharmacokinetic profile, characterized by rapid absorption, high bioavailability, and elimination primarily through renal excretion of the unchanged drug. While direct experimental data for this compound is lacking, the absence of significant metabolism for the parent compound suggests that deuteration is unlikely to substantially alter its pharmacokinetic properties. The principal application of this compound remains as a critical internal standard for the reliable quantification of Piracetam in biological matrices, a role that is indispensable for accurate pharmacokinetic and bioequivalence studies. Future research directly comparing the pharmacokinetic profiles of Piracetam and this compound would be beneficial to definitively characterize the effects of deuteration on this nootropic agent.
References
- 1. Pharmacokinetics of piracetam: a study on the bioavailability with special regard to renal and non-renal elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piracetam - Wikipedia [en.wikipedia.org]
- 6. medwinpublishers.com [medwinpublishers.com]
Deuterium Isotope Effect on Piracetam Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known metabolic profile of Piracetam and the theoretical impact of deuterium substitution on its pharmacokinetics. While Piracetam is noted for its limited metabolism, this document explores the potential for deuterium to influence its disposition, drawing on established principles of kinetic isotope effects and providing standardized experimental protocols for further investigation.
Introduction to Piracetam and the Deuterium Isotope Effect
Piracetam is a nootropic agent belonging to the racetam class of drugs, known for its cognitive-enhancing properties. Pharmacokinetic studies have consistently demonstrated that Piracetam undergoes minimal metabolism in the body, with approximately 80-100% of an administered dose being excreted unchanged in the urine[1]. Its plasma half-life is approximately 5 hours after oral or intravenous administration[1].
The deuterium kinetic isotope effect (KIE) is a phenomenon where the replacement of a hydrogen atom (¹H) with its heavier isotope, deuterium (²H or D), at a site of metabolic transformation can lead to a slower rate of bond cleavage by metabolic enzymes[2][3][4]. This is because the carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a higher activation energy is required to break it compared to a carbon-hydrogen (C-H) bond[2]. In drug development, this effect is leveraged to slow down the metabolism of a drug, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and increased exposure[5].
Given that Piracetam is largely unmetabolized, the application of deuterium substitution may seem counterintuitive. However, even minor metabolic pathways can influence a drug's overall disposition and could be targets for modification. Furthermore, understanding the potential impact of deuteration is valuable for researchers exploring novel racetam analogues or seeking to subtly modulate the pharmacokinetic properties of existing compounds.
Comparative Pharmacokinetics: Piracetam vs. Hypothetical Deuterated Piracetam
Since no direct experimental data exists for deuterated Piracetam, this section presents a comparison based on the known pharmacokinetics of Piracetam and the theoretical effects of deuteration on potential metabolic sites.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Piracetam (Experimental Data) | Deuterated Piracetam (Hypothetical) | Rationale for Hypothetical Change |
| Bioavailability | ~100% | Potentially similar | High bioavailability of Piracetam suggests minimal first-pass metabolism, so deuteration is unlikely to significantly alter this. |
| Metabolism | Minimal (<10-20%)[1] | Potentially reduced minor metabolism | Deuteration at any site of minor metabolism would be expected to slow the rate of biotransformation. |
| Primary Route of Elimination | Renal excretion of unchanged drug (80-100%)[1] | Predominantly renal excretion | As the primary clearance mechanism is not metabolic, this is unlikely to change significantly. |
| Plasma Half-life (t½) | ~5 hours[1] | Potentially slightly increased | A reduction in any minor metabolic clearance could lead to a modest increase in the overall half-life. |
| Active Metabolites | None known | None expected | Given the lack of significant metabolism for the parent drug, the formation of active metabolites is not anticipated. |
Potential Sites for Deuteration on the Piracetam Molecule
While Piracetam is metabolically stable, any minor biotransformation would likely involve enzymatic oxidation by cytochrome P450 (CYP) enzymes. The following diagram illustrates the structure of Piracetam and highlights potential sites where deuteration could theoretically influence its metabolic stability.
Caption: Piracetam structure with highlighted potential sites for deuterium substitution.
Experimental Protocols for Investigating the Isotope Effect
To empirically determine the effect of deuterium on Piracetam metabolism, a series of in vitro and in vivo studies would be required. The following are generalized protocols for such investigations.
In Vitro Metabolic Stability Assessment
Objective: To compare the rate of metabolism of Piracetam and its deuterated analogue(s) in a controlled biological system.
Methodology:
-
Test Systems:
-
Human liver microsomes (to assess Phase I metabolism, primarily by CYP enzymes).
-
Cryopreserved human hepatocytes (to assess both Phase I and Phase II metabolism in intact cells).
-
-
Incubation:
-
Incubate Piracetam and the deuterated analogue at a fixed concentration (e.g., 1 µM) with the chosen test system.
-
For liver microsomes, the incubation mixture should be fortified with NADPH as a cofactor for CYP enzymes.
-
Incubations are carried out at 37°C in a shaking water bath.
-
-
Time Points:
-
Samples are collected at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
-
Sample Analysis:
-
The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear regression provides the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
Intrinsic clearance (CLint) is calculated based on the half-life and incubation conditions.
-
Caption: Workflow for in vitro metabolic stability assessment.
In Vivo Pharmacokinetic Study
Objective: To compare the pharmacokinetic profiles of Piracetam and its deuterated analogue in a living organism.
Methodology:
-
Animal Model:
-
Sprague-Dawley rats are a commonly used model for pharmacokinetic studies.
-
-
Dosing:
-
Administer a single oral or intravenous dose of Piracetam or its deuterated analogue to separate groups of rats.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Extract the drug from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Caption: Workflow for an in vivo pharmacokinetic study.
Interaction with P-glycoprotein
Some research suggests that racetams may interact with the P-glycoprotein (P-gp) efflux transporter[6]. P-gp is present in various tissues, including the blood-brain barrier, and actively transports substrates out of cells[7][8][9]. If Piracetam is a substrate of P-gp, deuteration is unlikely to directly affect this interaction, as it is a transport process rather than a metabolic one. However, if a minor metabolite of Piracetam interacts with P-gp differently than the parent drug, then slowing the formation of that metabolite through deuteration could indirectly influence P-gp-mediated transport. This remains a speculative area requiring further investigation.
Conclusion
The existing body of evidence strongly indicates that Piracetam is not extensively metabolized, which suggests that the deuterium isotope effect would have a minimal impact on its overall pharmacokinetics. However, the potential to slow down any minor, yet undiscovered, metabolic pathways through selective deuteration presents an intriguing area for research. Such a modification, even if it only slightly extends the half-life, could be of interest in the development of new nootropic agents with tailored pharmacokinetic profiles. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate this hypothesis and contribute valuable data to the field of neuropharmacology and drug metabolism.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Portico [access.portico.org]
- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. researchgate.net [researchgate.net]
- 7. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 8. Medicines interactions: the role of P-glycoprotein [medsafe.govt.nz]
- 9. Drug-drug interaction mediated by inhibition and induction of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Analytical Platforms for the Quantification of Piracetam-d8
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds and their deuterated internal standards is paramount for robust pharmacokinetic and bioequivalence studies. This guide provides a head-to-head comparison of various analytical platforms for the analysis of Piracetam-d8, a deuterated analog of the nootropic drug Piracetam. This compound is commonly used as an internal standard in bioanalytical methods due to its chemical similarity to Piracetam, ensuring comparable extraction efficiency and chromatographic behavior.
This comparison focuses on the most prevalent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and High-Performance Thin-Layer Chromatography (HPTLC). The evaluation is based on publicly available experimental data for Piracetam analysis, which is directly applicable to this compound.
Quantitative Performance Data
The following table summarizes the key quantitative performance parameters of different analytical platforms for the analysis of Piracetam, which are indicative of the expected performance for this compound.
| Parameter | LC-MS/MS | HPLC-UV | HPTLC |
| Linearity Range | 0.1 - 20 µg/mL[1][2] | 10 - 80 µg/mL[3] | 2 - 10 µ g/spot [4] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[2] | Not explicitly stated, but linearity starts at 10 µg/mL[3] | 2 µ g/spot [4] |
| Precision (%RSD) | < 9% (Intra- and Inter-day)[2] | < 2%[4] | < 0.35% (Repeatability)[4] |
| Accuracy/Recovery | 94.6 - 103.2%[2] | Mean recovery of 99.35%[3] | < 104%[4] |
| Run Time | ~3.8 minutes[5] | ~5 minutes[6] | Not applicable (plate development) |
Experimental Methodologies
A detailed breakdown of the experimental protocols for each platform provides insight into the practical aspects of their implementation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, making it the gold standard for bioanalytical studies.
Sample Preparation: A simple protein precipitation method is commonly employed. To a plasma sample, an internal standard (like Oxiracetam or this compound) is added, followed by a precipitating agent such as trichloroacetic acid (5%) or acetonitrile.[2][5] The sample is then vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for injection into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a Zorbax SB-Aq (150 × 2.1 mm, 3.5 µm), is typically used.[2]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous solution with a modifier like formic acid (e.g., 10:90 v/v acetonitrile:1% formic acid in water) is common.[2]
-
Flow Rate: A flow rate of around 0.3 mL/min is often utilized.[2]
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the analysis of bulk drug substances and pharmaceutical formulations.
Sample Preparation: For bulk and pharmaceutical formulations, a standard stock solution is prepared by dissolving a known amount of the substance in a suitable solvent like methanol.[3] For biological samples, a protein precipitation step followed by solvent evaporation and reconstitution may be necessary.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is a common choice.[6]
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of methanol and a buffer like 0.1 M KH2PO4 (pH 4.8), can be used.[6]
-
Detection: UV detection is typically performed at a wavelength around 205-214 nm.[3]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective screening tool.
Sample Preparation: Standard and sample solutions are prepared in a suitable solvent like methanol.[4] These solutions are then applied to the HPTLC plate as bands.
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60F254 TLC plates are commonly used.[4]
-
Mobile Phase: A mixture of solvents such as chloroform, methanol, glacial acetic acid, and triethylamine in a specific ratio (e.g., 16:4:0.2:0.2) is used for development.[4]
-
Detection: The developed plate is scanned with a TLC scanner at a specific wavelength, typically 254 nm.[4]
Visualizing the Workflows
The following diagrams illustrate the typical experimental workflows for each analytical platform.
Conclusion
The choice of an analytical platform for this compound determination depends heavily on the specific application.
-
LC-MS/MS stands out for its superior sensitivity and selectivity, making it the ideal choice for bioanalytical applications where low concentrations in complex matrices like plasma need to be accurately measured.
-
HPLC-UV offers a reliable and cost-effective solution for quality control of bulk drug substances and pharmaceutical formulations where concentration levels are significantly higher.
-
HPTLC provides a high-throughput and economical method for screening and quality control purposes, especially when analyzing a large number of samples simultaneously.
For researchers in drug development, LC-MS/MS is the recommended platform for pharmacokinetic, bioavailability, and bioequivalence studies involving Piracetam and its deuterated internal standard, this compound, due to its unmatched performance in complex biological matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. ijisrt.com [ijisrt.com]
- 5. researchgate.net [researchgate.net]
- 6. Liquid-chromatographic quantification of piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Comparison of Piracetam Assays: A Focus on Linearity and Range with Piracetam-d8 Internal Standard
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Bioanalytical Method for Piracetam Quantification
The accurate quantification of Piracetam, a nootropic drug, in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical studies. The choice of analytical method significantly impacts the reliability and validity of the data obtained. This guide provides a comparative overview of various published assays for Piracetam, with a special focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Piracetam-d8 as a stable isotope-labeled internal standard. This method demonstrates robust performance in terms of linearity and range, offering high sensitivity and specificity.
Comparative Analysis of Linearity and Range
The performance of a quantitative bioanalytical method is fundamentally defined by its linearity and analytical range. The following table summarizes these parameters for an LC-MS/MS method using this compound and compares it with alternative analytical techniques.
| Analytical Method | Internal Standard | Linearity Range | Biological Matrix |
| LC-MS/MS | This compound | 0.5 - 50 µg/mL [1][2] | Human Plasma |
| LC-MS/MS | Oxiracetam | 0.1 - 20 µg/mL[3] | Rat Plasma |
| RP-HPLC-UV | None specified | 20 ng/mL - 10 µg/mL | Not specified |
| Liquid Chromatography-UV | None specified | 5 - 15 nmol | Serum, Aqueous Humor |
The data clearly indicates that the LC-MS/MS method with this compound as the internal standard offers a wide and clinically relevant linear range for the quantification of Piracetam in human plasma. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving the accuracy and precision of the assay.
Experimental Protocols
A detailed understanding of the experimental methodology is essential for replicating and validating analytical methods. Below is a comprehensive protocol for the LC-MS/MS assay of Piracetam using this compound.
LC-MS/MS Method with this compound
This method is designed for the sensitive and specific quantification of Piracetam in human plasma.
1. Sample Preparation:
-
A simple and rapid protein precipitation method is employed for sample clean-up.
-
To 100 µL of human plasma, add a known concentration of this compound internal standard solution.
-
Precipitate the plasma proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of delivering reproducible gradients.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is suitable for the separation.
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Maintained at 40°C.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Piracetam: The precursor ion ([M+H]+) is m/z 143.1, and the product ion for quantification is m/z 98.1[4].
-
This compound (Internal Standard): The precursor ion ([M+H]+) is m/z 151.1, and the product ion for quantification is m/z 106.1.
-
-
Instrument Parameters: Parameters such as collision energy, declustering potential, and source temperature should be optimized for maximum signal intensity for both Piracetam and this compound.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Piracetam using LC-MS/MS with this compound as an internal standard.
References
Establishing Limits of Detection and Quantification for Piracetam-d8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of Piracetam, with a focus on methods utilizing its deuterated internal standard, Piracetam-d8. The data presented is crucial for researchers in drug metabolism, pharmacokinetics, and bioanalytical studies requiring high sensitivity and accuracy.
Understanding LOD and LOQ
The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision. The limit of quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. Establishing these parameters is a critical component of bioanalytical method validation.
Comparative Analysis of Analytical Techniques
The determination of Piracetam in various biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with different detection systems. The use of a deuterated internal standard like this compound is a common strategy in mass spectrometry-based methods to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.
Below is a summary of reported LOQ values for Piracetam in methods that are highly relevant for the application of this compound as an internal standard. While the LOQ for this compound itself is not explicitly stated in these studies, it is inherently demonstrated to be detectable and stable at the concentration used for the LOQ of Piracetam.
| Analytical Method | Matrix | Limit of Quantification (LOQ) for Piracetam | Internal Standard |
| LC-MS/MS | Human Plasma | 0.5 µg/mL[1][2] | This compound[1] |
| LC-MS/MS | Rat Plasma | 0.1 µg/mL[2][3] | Oxiracetam[3][4] |
| HPLC-UV | Human Plasma | 3 µg/L[5][6] | Not specified |
| HPLC-UV | Human Urine | 100 µg/L[5][6] | Not specified |
| HPTLC | Bulk and Formulation | 2 µ g/spot [7] | Not applicable |
| Thin-Layer Densitometry | Serum | 4.0 µg/mL[8] | Not specified |
| Thin-Layer Densitometry | Urine | 100 µg/mL[8] | Not specified |
Note: The selection of an appropriate analytical method depends on the required sensitivity, the nature of the biological matrix, and the available instrumentation. LC-MS/MS methods generally offer the highest sensitivity and selectivity, making them well-suited for pharmacokinetic studies where low concentrations of the analyte are expected.
Experimental Protocols
LC-MS/MS Method for Piracetam in Human Plasma with this compound Internal Standard
This protocol is based on a method for quantifying Piracetam in human plasma using this compound as the internal standard.[1][2]
-
Sample Preparation:
-
To a plasma sample, add an appropriate volume of this compound internal standard solution.
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: High-Performance Liquid Chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient or isocratic mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., formic acid in water).
-
Flow Rate: A typical flow rate suitable for the column dimensions.
-
Injection Volume: A defined volume of the prepared sample.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS).
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Piracetam and this compound.
-
HPLC-UV Method for Piracetam in Pharmaceutical Formulations
This protocol outlines a general procedure for the determination of Piracetam in tablets.
-
Sample Preparation:
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Piracetam.
-
Dissolve the powder in a suitable solvent (e.g., a mixture of methanol and water).
-
Filter the solution to remove any undissolved excipients.
-
Dilute the filtered solution to a known concentration with the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: High-Performance Liquid Chromatography system with a UV detector.
-
Column: A reversed-phase column (e.g., LiChrospher 100 RP-18).
-
Mobile Phase: A mixture of methanol and water (e.g., 5:95 v/v).[9]
-
Flow Rate: A constant flow rate (e.g., 1 mL/min).
-
Detection Wavelength: 215 nm.[9]
-
Injection Volume: A fixed volume of the prepared sample.
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the analytical methods described.
Caption: LC-MS/MS experimental workflow.
Caption: HPLC-UV experimental workflow.
Conclusion
The choice of an analytical method for the determination of Piracetam, and by extension the use of this compound as an internal standard, is highly dependent on the specific requirements of the study. For applications demanding high sensitivity and specificity, such as pharmacokinetic studies in biological matrices, LC-MS/MS with a deuterated internal standard is the method of choice. For routine quality control of pharmaceutical formulations where concentrations are higher, HPLC-UV provides a robust and cost-effective alternative. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug analysis and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of piracetam in human plasma and urine by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijisrt.com [ijisrt.com]
- 8. [Fast thin-layer densitometric determination of the nootropic piracetam in biological material] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Piracetam-d8: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Piracetam-d8, a deuterated analog of the nootropic drug Piracetam. While this compound is not specifically listed as a hazardous waste by the Environmental Protection Agency (EPA), it is crucial to manage its disposal with a degree of caution appropriate for a biologically active substance.
The following procedures are based on general best practices for laboratory chemical waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Key Data for this compound Disposal
The following table summarizes essential data relevant to the safe handling and disposal of this compound.
| Property | Value | Implications for Disposal |
| RCRA Hazardous Waste Status | Not explicitly listed. A definitive classification would require a formal hazardous waste determination, including a Toxicity Characteristic Leaching Procedure (TCLP). | In the absence of a formal determination, treat as a non-hazardous pharmaceutical waste and consult with your institution's EHS for final classification. |
| Physical State | Solid | Spills are less likely to spread rapidly than liquids. However, dust generation is a concern. |
| Solubility in Water | Freely soluble[1] | High water solubility increases the potential for environmental contamination if disposed of down the drain. Do not dispose of down the drain. |
| Flash Point | 200.8°C[2] | Not considered flammable or ignitable under normal laboratory conditions. |
| pH | Not determined[2][3] | Unlikely to be corrosive, but should not be mixed with strong acids or bases. |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong alkalis.[2] | Segregate from incompatible chemicals during storage and disposal. |
| Degradation | Degrades in basic conditions through amide hydrolysis.[4][5] | Avoid mixing with basic solutions to prevent degradation into unknown compounds. |
| Known Hazards | May cause eye, skin, and respiratory tract irritation.[6] | Wear appropriate Personal Protective Equipment (PPE) during handling and disposal. |
Experimental Protocols
While this document does not cite specific experimental protocols leading to the disposal of this compound, the disposal procedures outlined below are a direct application of standard laboratory safety protocols for chemical waste management. The classification of this compound as a potentially non-hazardous pharmaceutical waste is based on the absence of information listing it as a regulated hazardous waste and its known chemical properties.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. chembk.com [chembk.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. arcjournals.org [arcjournals.org]
- 5. [PDF] Isolation, Identification and Characterization of Degradation Product of Piracetam Using Analytical Techniques | Semantic Scholar [semanticscholar.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Piracetam-d8
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Piracetam-d8, a deuterated analog of the nootropic drug Piracetam. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the Safety Data Sheet (SDS).[1]
| Body Part | Protective Equipment | Rationale |
| Eyes | Safety glasses with side-shields | Protects against dust particles and splashes. |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. Contaminated gloves should be disposed of in accordance with laboratory best practices.[1] |
| Respiratory | NIOSH (US) or equivalent approved respirator | Required when engineering controls are insufficient to control dust formation. Use a full-face supplied air respirator if it is the sole means of protection.[1] |
| Body | Impervious clothing (e.g., lab coat) | Provides a barrier against accidental skin contact with the substance.[1] |
Operational Plan: From Receipt to Storage
A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for maintaining safety and integrity of the compound.
Receiving and Inspection
Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the container is properly labeled.
Handling
All handling of this compound should occur in a well-ventilated area, preferably within a laboratory fume hood to minimize inhalation exposure.[1] Avoid the formation of dust and aerosols.[1] Direct contact with skin and eyes should be strictly avoided.[1]
Storage
Store this compound in a tightly closed container in a dry and well-ventilated place at room temperature.[1]
Spill Management and Disposal Plan
Accidents can happen, and a clear plan for spill management and waste disposal is essential.
Spill Cleanup
In the event of a spill, avoid creating dust.[1] Use personal protective equipment during cleanup.[1] Carefully pick up the spilled material and place it in a suitable, closed container for disposal.[1] Do not let the product enter drains.[1]
Waste Disposal
Dispose of this compound and any contaminated materials, including gloves and cleaning supplies, by contacting a licensed professional waste disposal service.[1] Follow all applicable local, state, and federal regulations for chemical waste disposal.
Experimental Workflow for Safe Handling
To provide a clear, step-by-step visual guide, the following workflow diagram illustrates the key stages of safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
